molecular formula C30H39F2N7O2 B8201746 Piperidine-GNE-049-N-Boc

Piperidine-GNE-049-N-Boc

Número de catálogo: B8201746
Peso molecular: 567.7 g/mol
Clave InChI: NNCJWLPQMSOHBI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Piperidine-GNE-049-N-Boc is a useful research compound. Its molecular formula is C30H39F2N7O2 and its molecular weight is 567.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

tert-butyl 3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1-piperidin-4-yl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39F2N7O2/c1-30(2,3)41-29(40)37-13-9-25-24(18-37)28(35-39(25)21-7-10-33-11-8-21)38-12-5-6-19-14-22(20-16-34-36(4)17-20)23(27(31)32)15-26(19)38/h14-17,21,27,33H,5-13,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCJWLPQMSOHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2C3CCNCC3)N4CCCC5=CC(=C(C=C54)C(F)F)C6=CN(N=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39F2N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Piperidine-GNE-049-N-Boc: A Ligand for PROTAC-mediated Degradation of p300/CBP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine-GNE-049-N-Boc is a crucial chemical entity in the field of targeted protein degradation. It serves as a ligand for the development of Proteolysis Targeting Chimeras (PROTACs), specifically for dCBP-1, a potent and selective heterobifunctional degrader of the transcriptional coactivators p300 (also known as EP300) and CREB-binding protein (CBP).[1][2] The parent molecule, GNE-049, is a potent inhibitor of the CBP/p300 bromodomains. The "N-Boc" modification, a tert-butyloxycarbonyl protecting group on the piperidine (B6355638) nitrogen, facilitates its use as a synthetic intermediate in the construction of PROTAC molecules. This guide provides a comprehensive overview of the chemical structure, properties, and biological context of this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a central pyrazolopyrimidine core, a difluorophenyl moiety, and a Boc-protected piperidine group.

Chemical Structure:

Physicochemical Properties:

PropertyValueSource
Molecular Formula C30H39F2N7O2MedChemExpress
Molecular Weight 567.67 g/mol [2]
CAS Number 1936431-36-5[1]
Appearance SolidMedChemExpress
Solubility Soluble in 1M HCl (32.5 mg/mL)MedChemExpress
Storage -80°C for 6 months; -20°C for 1 month[2]

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, a general procedure for the synthesis of N-Boc protected piperidines involves the reaction of piperidine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base.

A general synthesis for 1-Boc-piperidine is as follows: Piperidine (1 mmol) is added to a solution of ethanol (B145695) (1 mL) containing a catalytic amount of guanidine (B92328) hydrochloride (15 mol%) and di-tert-butyl dicarbonate (1.2 mmol). The reaction is stirred at 35-40°C until completion, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[3] Upon completion, the ethanol is evaporated, and the residue is washed with water to remove the catalyst or dissolved in an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) and filtered.[3] Evaporation of the organic solvent typically yields a pure product.[3] Any excess di-tert-butyl dicarbonate can be removed by washing with petroleum ether or hexane.[3]

The synthesis of the more complex GNE-049 core would involve a multi-step process, likely culminating in the coupling of the core structure with the Boc-protected piperidine moiety.

Biological Activity and Mechanism of Action

This compound is a key component for generating PROTACs that target the bromodomains of p300 and CBP. The parent compound, GNE-049, is a potent inhibitor of these bromodomains.

p300/CBP Signaling Pathway:

The p300/CBP proteins are highly homologous transcriptional coactivators that play a critical role in regulating gene expression. They possess histone acetyltransferase (HAT) activity, which leads to chromatin relaxation and transcriptional activation. The bromodomain within p300/CBP recognizes and binds to acetylated lysine (B10760008) residues on histones and other proteins, thereby recruiting the transcriptional machinery to specific gene promoters. Dysregulation of p300/CBP activity is implicated in various diseases, including cancer, where they can act as coactivators for oncogenic transcription factors such as MYC and the androgen receptor (AR).

Below is a diagram illustrating the role of p300/CBP in transcriptional activation and how its inhibition can impact cancer-related pathways.

p300_CBP_Signaling Role of p300/CBP in Transcriptional Activation and Cancer cluster_nucleus Nucleus TF Transcription Factors (e.g., MYC, AR) p300_CBP p300/CBP TF->p300_CBP Recruits DNA DNA TF->DNA Binds to Promoter/Enhancer HAT HAT Domain p300_CBP->HAT BRD Bromodomain p300_CBP->BRD Degradation Ubiquitin-Proteasome System p300_CBP->Degradation Targeted for Degradation Histones Histones HAT->Histones Acetylation Ac_Histones Acetylated Histones BRD->Ac_Histones Binds to RNA_Pol RNA Polymerase II Ac_Histones->RNA_Pol Recruits Transcriptional Machinery Gene_Transcription Oncogene Transcription RNA_Pol->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation GNE_049 GNE-049 (Active Moiety) GNE_049->BRD Inhibits Binding PROTAC PROTAC (containing Piperidine- GNE-049-N-Boc) PROTAC->p300_CBP Binds to BRD E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3_Ligase->p300_CBP Ubiquitination

Caption: p300/CBP signaling pathway and points of intervention.

Experimental Protocols

Detailed experimental protocols are essential for the evaluation of compounds like this compound and their derivatives. Below are methodologies for key experiments.

TR-FRET Biochemical Assay for CBP Bromodomain Binding

This assay is used to determine the in vitro potency of a compound in inhibiting the interaction between the CBP bromodomain and an acetylated histone peptide.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the proximity of two fluorophores. A europium-labeled CBP bromodomain (donor) and a biotinylated, acetylated histone H4 peptide bound to an APC-labeled streptavidin (acceptor) are used. When in close proximity, excitation of the donor results in energy transfer to the acceptor, producing a FRET signal. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.

Protocol:

  • Reagent Preparation:

    • Prepare a 1X TR-FRET assay buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA, 0.01% Triton X-100).[4]

    • Dilute the europium-labeled CBP bromodomain and the APC-streptavidin-biotinylated peptide complex in the assay buffer to the desired concentrations.

    • Prepare a serial dilution of the test compound (e.g., GNE-049) in the assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells.[1]

    • Add 10 µL of the diluted europium-labeled CBP bromodomain to each well.[1]

    • Incubate for 15-30 minutes at room temperature.[1][4]

    • Add 5 µL of the APC-streptavidin-biotinylated peptide complex to each well.[1]

    • Incubate for 1-2 hours at room temperature, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at ~620 nm (europium) and ~665 nm (APC).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

BRET Cellular Target Engagement Assay

This assay measures the ability of a compound to engage its target within a living cell.

Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures the interaction between a luciferase-tagged protein (donor) and a fluorescently-tagged protein (acceptor). For target engagement, a NanoLuc-CBP fusion protein and a fluorescently labeled tracer that binds to the CBP bromodomain are used. In the absence of an inhibitor, the tracer binds to CBP, bringing the fluorophore in close proximity to NanoLuc, resulting in a BRET signal. A competitive inhibitor will displace the tracer, leading to a loss of BRET.

Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS.

    • Co-transfect the cells with plasmids encoding the NanoLuc-CBP fusion protein and a fluorescent protein.

    • Incubate for 24-48 hours to allow for protein expression.

  • Assay Procedure (96-well plate format):

    • Plate the transfected cells in a white, clear-bottom 96-well plate.

    • Add the test compound at various concentrations and incubate for a defined period (e.g., 2 hours).

    • Add the fluorescent tracer and the NanoBRET substrate (e.g., furimazine).

    • Read the luminescence at two wavelengths: one for the donor (~460 nm) and one for the acceptor (~610 nm).

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor emission / Donor emission).

    • Plot the BRET ratio against the logarithm of the inhibitor concentration to determine the IC50 value for cellular target engagement.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of a compound on cell proliferation and viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MV4-11 leukemia cells) in a 96-well plate at a density of 5,000-10,000 cells per well.[5]

    • Incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours). Include a vehicle control.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[6]

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6]

    • Read the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

This compound is a valuable chemical tool for the development of PROTACs aimed at the targeted degradation of the p300/CBP transcriptional coactivators. Its parent molecule, GNE-049, demonstrates potent inhibition of the CBP/p300 bromodomains, which are implicated in the progression of various cancers. The experimental protocols provided in this guide offer a framework for the in vitro and cellular characterization of this and similar molecules. Further research into the synthesis and in vivo applications of PROTACs derived from this compound holds significant promise for the development of novel cancer therapeutics.

References

GNE-049: A Technical Guide to its Mechanism of Action on CBP/p300 Bromodomains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-049 is a potent and selective small-molecule inhibitor of the bromodomains of the homologous transcriptional coactivators CREB-binding protein (CBP) and p300.[1][2][3] These proteins are critical regulators of gene expression through their histone acetyltransferase (HAT) activity and their function as scaffolds for the assembly of transcriptional machinery.[3] The bromodomain of CBP/p300 specifically recognizes and binds to acetylated lysine (B10760008) residues on histones and other proteins, a key mechanism for localizing their transcriptional coactivator function to specific genomic loci. By competitively binding to the acetyl-lysine binding pocket of the CBP/p300 bromodomains, GNE-049 disrupts this interaction, leading to the modulation of downstream gene expression. This guide provides an in-depth overview of the mechanism of action of GNE-049, its biochemical and cellular activities, and detailed protocols for key experimental assays used in its characterization.

Core Mechanism of Action

GNE-049 exerts its effects by directly competing with acetylated lysine residues for binding to the bromodomains of CBP and p300. This inhibition prevents the recruitment of the CBP/p300 coactivator complex to chromatin, leading to a reduction in histone H3 lysine 27 acetylation (H3K27Ac) at target gene enhancers and promoters.[1] The decrease in H3K27Ac, a hallmark of active enhancers, results in a more condensed chromatin state and subsequent repression of target gene transcription.[1] This targeted disruption of transcriptional activation underlies the therapeutic potential of GNE-049 in diseases driven by aberrant gene expression, such as castration-resistant prostate cancer.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for GNE-049, demonstrating its potency and selectivity.

Table 1: Biochemical Activity of GNE-049

TargetAssay TypeIC50 (nM)Reference
CBP BromodomainTR-FRET1.1[1][4]
p300 BromodomainTR-FRET2.3[1]
BRD4(1) BromodomainTR-FRET4200[4]

Table 2: Cellular Activity of GNE-049

Cell LineAssay TypeParameterValue (nM)Reference
HEK293BRETIC5012[1][4]
MV-4-11MYC ExpressionEC5014[1]

Signaling Pathways Affected by GNE-049

GNE-049 has been shown to significantly impact key oncogenic signaling pathways, primarily through the repression of critical transcription factors and their target genes.

Androgen Receptor (AR) Signaling Pathway

In the context of prostate cancer, GNE-049 effectively represses the transcriptional activity of the androgen receptor (AR).[1] While it does not alter AR protein levels, it inhibits the expression of AR target genes in a dose-dependent manner.[1] This is achieved by preventing the CBP/p300 coactivator function essential for AR-mediated transcription.[1]

AR_Signaling_Pathway Androgen Androgen AR Androgen Receptor (AR) Androgen->AR binds ARE Androgen Response Element (ARE) AR->ARE binds CBP_p300 CBP/p300 ARE->CBP_p300 recruits Histone Histone CBP_p300->Histone acetylates Repression Transcription Repression CBP_p300->Repression GNE049 GNE-049 GNE049->CBP_p300 inhibits GNE049->Repression Ac_Histone Acetylated Histone (H3K27Ac) Histone->Ac_Histone Transcription AR Target Gene Transcription Ac_Histone->Transcription activates

GNE-049 inhibits AR-mediated transcription.
MYC Signaling Pathway

GNE-049 has been demonstrated to suppress the expression of the proto-oncogene MYC.[1][5] MYC is a critical driver of cell proliferation and is often overexpressed in various cancers. The inhibition of MYC expression is a key component of the anti-proliferative effects of GNE-049.[1]

MYC_Signaling_Pathway GNE049 GNE-049 CBP_p300_BRD CBP/p300 Bromodomain GNE049->CBP_p300_BRD inhibits MYC_Enhancer MYC Enhancer CBP_p300_BRD->MYC_Enhancer localizes to Ac_Lys Acetylated Lysine (on Histones) Ac_Lys->CBP_p300_BRD binds MYC_Gene MYC Gene MYC_Enhancer->MYC_Gene activates MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA transcription MYC_Protein MYC Protein MYC_mRNA->MYC_Protein translation Cell_Proliferation Cell Proliferation MYC_Protein->Cell_Proliferation promotes

GNE-049 downregulates MYC expression.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the mechanism of action of GNE-049 are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding affinity of GNE-049 to the CBP/p300 bromodomains in a biochemical setting.

TR_FRET_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup (384-well) cluster_readout Incubation and Readout Prep_Buffer Prepare 1X TR-FRET Assay Buffer Prep_Inhibitor Prepare GNE-049 Serial Dilutions (4X) Prep_Buffer->Prep_Inhibitor Prep_Protein Dilute CBP/p300-Europium Chelate (on ice) Prep_Buffer->Prep_Protein Prep_Ligand Reconstitute Ligand/APC Acceptor Mixture Prep_Buffer->Prep_Ligand Add_Inhibitor Add 5 µL of GNE-049 or Vehicle Prep_Inhibitor->Add_Inhibitor Add_Protein Add 10 µL of CBP/p300- Europium Chelate Add_Inhibitor->Add_Protein Pre_Incubate Incubate 15 min at RT (optional) Add_Protein->Pre_Incubate Add_Ligand Add 5 µL of Ligand/APC Acceptor Mixture Pre_Incubate->Add_Ligand Incubate_Final Incubate 1 hour at RT (dark) Add_Ligand->Incubate_Final Read_Plate Read TR-FRET Signal (Ex: 340nm, Em: 620/665nm) Incubate_Final->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data

Workflow for the TR-FRET assay.

Methodology:

  • Reagent Preparation: All reagents, except for the CBP bromodomain Europium Chelate, are equilibrated to room temperature.[6] The CBP bromodomain Europium Chelate is kept on ice until use.[6] A 1X TR-FRET assay buffer is prepared from a 10X stock solution.[6] Serial dilutions of GNE-049 are prepared at 4 times the final desired concentration in the 1X assay buffer.[6] The CBP bromodomain Europium Chelate is diluted in 1X TR-FRET Assay Buffer.[6] The CBP bromodomain Ligand/APC Acceptor Mixture is reconstituted.[6]

  • Assay Protocol (384-well plate format):

    • 5 µL of the diluted GNE-049 solution or vehicle (for control wells) is added to the wells of a 384-well plate.[6]

    • 10 µL of the diluted CBP bromodomain Europium Chelate is added to each well.[6]

    • (Optional) The plate is incubated for 15 minutes at room temperature to allow for pre-equilibration.[6]

    • 5 µL of the reconstituted CBP bromodomain Ligand/APC Acceptor Mixture is added to every well.[6]

  • Incubation and Measurement:

    • The plate is sealed and incubated for 1 hour at room temperature, protected from light.[6]

    • The TR-FRET signal is read on a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm and 665 nm.[6]

  • Data Analysis: The ratio of the emission at 665 nm to 620 nm is calculated. The IC50 values are determined by plotting the TR-FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method used to verify the engagement of a drug with its target protein in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_analysis Protein Analysis Seed_Cells Seed cells and allow to adhere overnight Treat_Cells Treat cells with GNE-049 or vehicle (e.g., 2 hours) Seed_Cells->Treat_Cells Harvest_Cells Harvest cells and resuspend in buffer Treat_Cells->Harvest_Cells Aliquot_Cells Aliquot cell suspension into PCR tubes Harvest_Cells->Aliquot_Cells Heat_Shock Apply temperature gradient (e.g., 37-64°C for 3 min) Aliquot_Cells->Heat_Shock Lyse_Cells Cell Lysis (e.g., freeze-thaw cycles) Heat_Shock->Lyse_Cells Centrifuge Centrifuge to pellet aggregated proteins Lyse_Cells->Centrifuge Collect_Supernatant Collect supernatant (soluble protein fraction) Centrifuge->Collect_Supernatant Western_Blot Analyze by Western Blot for CBP/p300 Collect_Supernatant->Western_Blot Quantify Quantify band intensities and plot melting curve Western_Blot->Quantify

Workflow for the Cellular Thermal Shift Assay.

Methodology:

  • Cell Treatment:

    • Cells are seeded in culture plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of GNE-049 or a vehicle control for a specified period (e.g., 2 hours) at 37°C.[4]

  • Heat Challenge:

    • After treatment, cells are harvested, washed, and resuspended in a suitable buffer (e.g., PBS with protease inhibitors).[4]

    • The cell suspension is aliquoted into PCR tubes.[7]

    • The tubes are subjected to a temperature gradient for a set time (e.g., 3 minutes at temperatures ranging from 37°C to 64°C) using a PCR machine.[7]

  • Protein Extraction and Analysis:

    • The cells are lysed, for example, by repeated freeze-thaw cycles.

    • The lysates are centrifuged at high speed (e.g., 20,000 x g for 20 minutes) to pellet the aggregated, denatured proteins.[7]

    • The supernatant, containing the soluble protein fraction, is carefully collected.[7]

    • The amount of soluble CBP and p300 in the supernatant is quantified by Western blotting using specific antibodies.

  • Data Analysis: The band intensities are quantified and plotted against the corresponding temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of GNE-049 indicates target engagement and stabilization.

Conclusion

GNE-049 is a potent and selective inhibitor of the CBP/p300 bromodomains that effectively disrupts their coactivator function in critical oncogenic signaling pathways. Its ability to repress androgen receptor and MYC activity provides a strong rationale for its development as a therapeutic agent in cancers dependent on these pathways. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working with GNE-049 and other CBP/p300 bromodomain inhibitors.

References

Role of N-Boc protecting group in piperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Role of the N-Boc Protecting Group in Piperidine (B6355638) Synthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds. Its synthesis, however, often requires careful management of the reactive secondary amine. The tert-butoxycarbonyl (Boc) protecting group serves as a cornerstone in modern organic synthesis, providing a robust and versatile tool for temporarily masking the piperidine nitrogen. This guide details the strategic importance of the N-Boc group, offering a comparative analysis of reaction conditions, quantitative yields, detailed experimental protocols for its installation and removal, and logical workflows to guide synthetic strategy.

The Core Function of the N-Boc Protecting Group

In multi-step syntheses, the piperidine nitrogen, being a nucleophilic and basic site, can interfere with desired reactions at other positions on the ring or on appended functional groups. The fundamental role of the N-Boc group is to temporarily "mask" the reactivity of this nitrogen atom.[1] By converting the secondary amine into a less reactive carbamate, chemists can perform a wide range of transformations, such as alkylations, acylations, or coupling reactions, on other parts of the molecule without concern for unwanted side reactions involving the nitrogen.[1]

Key Advantages:

  • Stability: The Boc group is stable across a wide spectrum of reaction conditions, including basic, nucleophilic, and reductive environments (e.g., catalytic hydrogenation).[2][3]

  • Facile Introduction: It is readily introduced under mild conditions, typically using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).[3][4]

  • Orthogonality: The Boc group's key strategic advantage lies in its lability under acidic conditions. This allows for its selective removal without disturbing other acid-sensitive or base-labile protecting groups, a concept known as an orthogonal protection strategy.[3][4]

  • Improved Handling: The introduction of the bulky, lipophilic Boc group can improve the solubility of intermediates in organic solvents and facilitate purification by chromatography.

Quantitative Data on N-Boc Protection and Deprotection

The efficiency of the introduction and removal of the N-Boc group is critical for the overall yield of a synthetic sequence. The following tables summarize quantitative data from various reported methodologies.

N-Boc Protection of Piperidine Derivatives

The standard method for N-Boc protection involves the reaction of the piperidine amine with di-tert-butyl dicarbonate. The reaction is highly efficient, often proceeding to completion with high purity.

Starting MaterialReagents & ConditionsSolventYieldReference
Piperidine(Boc)₂O (1.1 equiv), Room Temp, 2-4hDichloromethane (B109758) (DCM)>95%[5]
(S)-Dimethyl 2-aminopentanedioate(Boc)₂O (1.5 equiv), Et₃N (4 equiv), DMAP (cat.), 0°C to RT, 6hDichloromethane (DCM)92%[4][6]
Piperazine(Boc)₂O (2.1-2.5 equiv), Et₃N (2.2 equiv), 0°C to RT, 1-3hDCM or THF98%[7]
Piperidine-4-carboxylic acid ethyl ester(Boc)₂O (1.0 equiv), 1-2hNot specified99% (>10g scale)[8]
Comparison of N-Boc Deprotection Methodologies

The removal of the Boc group is most commonly achieved with strong acids. However, alternative methods have been developed for substrates that are sensitive to harsh acidic conditions.

Reagent(s)Typical ConditionsSubstrate TypeYieldReference
Trifluoroacetic Acid (TFA)20-50% in DCM, 0°C to RT, 0.5-4hGeneral N-Boc AminesHigh (often quantitative)[1][9]
Hydrochloric Acid (HCl)4M in Dioxane or EtOAc, RT, 1-12hGeneral N-Boc AminesHigh[1]
Oxalyl Chloride / Methanol(COCl)₂ (3 equiv), RT, 1-4hAromatic & Aliphatic N-Boc AminesUp to 90%[10][11]
Thermal (Flow Chemistry)150-270 °C, Trifluoroethanol (TFE)Various N-Boc Amines27-98% (substrate dependent)[2]
Water (Catalyst-Free)Reflux (90-100 °C), 12-15 minVarious N-Boc AminesExcellent[1][12]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the protection and deprotection of piperidine derivatives.

Protocol for N-Boc Protection of Piperidine

This protocol describes a standard procedure for the high-yield synthesis of N-Boc-piperidine.[5]

Reagents & Equipment:

  • Piperidine (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv)

  • Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, ice bath

  • Separatory funnel

  • 1 M HCl, Saturated aqueous NaHCO₃, Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve piperidine in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM to the cooled piperidine solution.

  • Remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford N-Boc-piperidine. The product is often of high purity (>95%) and may not require further purification.

Protocol for Acidic Deprotection of N-Boc-Piperidine using TFA

This is the most common and robust method for Boc group cleavage.[1][13]

Reagents & Equipment:

  • N-Boc-piperidine derivative (1.0 equiv)

  • Trifluoroacetic Acid (TFA, 5-10 equiv or as a 20-50% solution)

  • Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer

  • Saturated aqueous NaHCO₃ or other base for neutralization

Procedure:

  • Dissolve the N-Boc-piperidine derivative in dichloromethane (DCM).

  • Add Trifluoroacetic Acid (TFA). A common condition is using a 20-50% solution of TFA in DCM.

  • Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC until the starting material is consumed.

  • Carefully remove the solvent and excess TFA under reduced pressure. Caution: TFA is corrosive.

  • The resulting product is the amine trifluoroacetate (B77799) salt. To obtain the free amine, dissolve the residue in a suitable solvent and neutralize by washing with a saturated aqueous basic solution (e.g., NaHCO₃) or by using a basic ion-exchange resin.[14]

  • Extract the free amine into an organic solvent, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperidine.

Protocol for "Green" Deprotection using Water

This method is an environmentally benign alternative for substrates that can withstand elevated temperatures.[12]

Reagents & Equipment:

  • N-Boc-piperidine derivative (1.0 equiv)

  • Deionized water

  • Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle

  • Dichloromethane (DCM) for extraction

Procedure:

  • Suspend the N-Boc-piperidine derivative (1 mmol) in deionized water (1 mL) in a round-bottom flask.

  • Heat the mixture to reflux (100 °C) with vigorous stirring.

  • Monitor the reaction by TLC. The transformation is often complete within 15 minutes.

  • Cool the reaction to room temperature.

  • Add dichloromethane (5 mL) and transfer to a separatory funnel. Separate the layers.

  • If the product is in the organic layer, dry it over Na₂SO₄ and evaporate the solvent. If the product is water-soluble, further purification or extraction may be required.

Strategic Workflows and Pathways

The strategic application of the N-Boc group is crucial for the successful synthesis of complex piperidine-containing molecules. The following diagrams, rendered using Graphviz, illustrate key logical and experimental workflows.

G start_end start_end process process decision decision product product start Start: Piperidine Derivative protect N-Boc Protection ((Boc)2O, Base) start->protect boc_piperidine N-Boc-Piperidine Intermediate protect->boc_piperidine is_reaction_needed Further Transformation Needed? boc_piperidine->is_reaction_needed reaction Perform Reaction on Ring or Side-Chain (e.g., Coupling, Alkylation) is_reaction_needed->reaction Yes deprotect N-Boc Deprotection (e.g., TFA/DCM) is_reaction_needed->deprotect No reaction->deprotect final_product Final Piperidine Product deprotect->final_product end End final_product->end

Caption: General workflow for the strategic use of N-Boc protection in piperidine synthesis.

G reagent reagent intermediate intermediate process process glutamic_acid L-Glutamic Acid p1 Esterification glutamic_acid->p1 diester Dimethyl Ester (6) p2 N-Boc Protection diester->p2 n_boc N-Boc Protected Diester (7) p3 Reduction n_boc->p3 diol Diol (8) p4 Tosylation diol->p4 ditosylate Ditosylate (8a) p5 Cyclization ditosylate->p5 final (S)-tert-butyl-1-cyclohexyl piperidin-3-ylcarbamate (10) r1 SOCl₂, MeOH (Quantitative) r1->p1 r2 (Boc)₂O, Et₃N, DMAP (92% Yield) r2->p2 r3 NaBH₄, EtOH r3->p3 r4 TsCl, Et₃N, DMAP (Quantitative) r4->p4 r5 Cyclohexylamine (37% Yield) r5->p5 p1->diester p2->n_boc p3->diol p4->ditosylate p5->final

Caption: Synthetic pathway for 3-(N-Boc amino)piperidine derivatives from L-glutamic acid.[4]

G start_node start_node decision decision method method start Select Deprotection Method for N-Boc-Piperidine acid_labile Are other acid-labile groups present? start->acid_labile standard_acid Standard Acidic Method (TFA or HCl in DCM/Dioxane) acid_labile->standard_acid No mild_acid Milder Acidic Method (e.g., pTSA, Phosphoric Acid) acid_labile->mild_acid Yes high_temp Can substrate tolerate >100°C? non_acidic Non-Acidic Method (e.g., Thermal, Oxalyl Chloride) high_temp->non_acidic No green_method Green Method (Reflux in Water) high_temp->green_method Yes standard_acid->high_temp mild_acid->high_temp

Caption: Decision workflow for selecting an appropriate N-Boc deprotection strategy.

Conclusion

The N-Boc protecting group is an essential tool in the synthesis of piperidine-containing compounds, enabling complex molecular construction with high levels of control and efficiency. Its robust nature, coupled with the ease of its selective removal, allows chemists to navigate intricate synthetic pathways that would otherwise be unfeasible.[1] By understanding the quantitative aspects of its application and the variety of available protocols for its introduction and cleavage, researchers in drug development can better leverage this strategy to accelerate the discovery and synthesis of novel therapeutics. The deliberate incorporation of the Boc group is a hallmark of sophisticated synthetic planning and is critical to the successful production of a wide array of important molecules.[1]

References

GNE-049: A Potent CBP/p300 Bromodomain Inhibitor with Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Overview for Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-049 is a potent and selective small-molecule inhibitor of the bromodomains of the homologous histone acetyltransferases (HATs), CREB-binding protein (CBP) and p300. These transcriptional co-activators play a crucial role in regulating the expression of key oncogenes, including MYC, and are implicated in the progression of various cancers, particularly those driven by nuclear hormone receptors such as the estrogen receptor (ER) and androgen receptor (AR). This technical guide provides a comprehensive overview of the biological activity of GNE-049 in cancer cell lines, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action through signaling pathway diagrams.

Quantitative Biological Activity of GNE-049

The anti-cancer activity of GNE-049 has been evaluated across a range of cancer cell lines, demonstrating potent inhibition of cellular processes critical for tumor growth. The following tables summarize the key in vitro efficacy data for GNE-049.

Table 1: In Vitro Potency of GNE-049

TargetAssay TypeIC50 (nM)Reference
CBP BromodomainBiochemical Binding Assay1.1
p300 BromodomainBiochemical Binding Assay2.3

Table 2: Cellular Activity of GNE-049 in Cancer Cell Lines

Cell LineCancer TypeAssayEndpointValue (nM)Reference
MV-4-11Acute Myeloid LeukemiaGene ExpressionMYC Inhibition (EC50)14
LNCaPProstate CancerCell ProliferationGrowth InhibitionSignificant
22RV1Prostate CancerCell ProliferationGrowth InhibitionSignificant
VCaPProstate CancerCell ProliferationGrowth InhibitionSignificant
MCF-7Breast Cancer (ER+)Gene ExpressionMYC mRNA Repression250 (Concentration used)
T-47DBreast Cancer (ER+)Gene Expressionc-Myc Upregulation AttenuationDose-dependent[1]
BT-474Breast Cancer (ER+)Gene Expressionc-Myc Upregulation AttenuationDose-dependent[1]

Mechanism of Action: Inhibition of CBP/p300 Signaling

GNE-049 exerts its anti-cancer effects by targeting the bromodomains of CBP and p300. Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histones and other proteins. By inhibiting this interaction, GNE-049 disrupts the recruitment of CBP/p300 to chromatin, thereby preventing the acetylation of histones (specifically H3K27ac) at enhancer regions of key target genes.[2] This leads to a condensed chromatin state and transcriptional repression of oncogenes like MYC and hormone receptor target genes.

Impact on Estrogen Receptor (ER) Signaling in Breast Cancer

In estrogen receptor-positive (ER+) breast cancer, CBP and p300 act as critical co-activators for ERα. Upon estrogen stimulation, ERα recruits CBP/p300 to enhancer regions of its target genes, leading to histone acetylation and gene transcription, which drives cell proliferation. GNE-049 treatment attenuates estrogen-induced upregulation of ER target genes such as c-Myc and Cyclin D1 and downregulates ER protein levels in ER+ breast cancer cell lines like MCF-7, T-47D, and BT-474.[1]

Estrogen_Receptor_Signaling_Inhibition_by_GNE_049 cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER ERE Estrogen Response Element (ERE) ER->ERE CBP_p300 CBP/p300 Histones Histones CBP_p300->Histones HAT Activity GNE_049 GNE-049 GNE_049->CBP_p300 Inhibits Bromodomain Ac_Histones Acetylated Histones (H3K27ac) Transcription Transcription & Translation Ac_Histones->Transcription Target_Genes Target Genes (e.g., c-Myc, Cyclin D1) Proliferation Cell Proliferation Target_Genes->Proliferation Androgen_Receptor_Signaling_Inhibition_by_GNE_049 cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR ARE Androgen Response Element (ARE) AR->ARE CBP_p300 CBP/p300 Histones Histones CBP_p300->Histones HAT Activity GNE_049 GNE-049 GNE_049->CBP_p300 Inhibits Bromodomain Ac_Histones Acetylated Histones (H3K27ac) Transcription Transcription & Translation Ac_Histones->Transcription Target_Genes AR Target Genes (e.g., PSA, TMPRSS2) Proliferation Cell Proliferation Target_Genes->Proliferation Cell_Viability_Workflow start Seed cells in 96-well plates treat Treat with GNE-049 (dose-response) start->treat incubate Incubate for 72-96 hours treat->incubate add_reagent Add CellTiter-Glo® Reagent incubate->add_reagent measure Measure Luminescence add_reagent->measure analyze Calculate IC50 values measure->analyze

References

Methodological & Application

Application Notes and Protocols: Synthesis of dCBP-1 Using Piperidine-GNE-049-N-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

dCBP-1 is a potent and selective heterobifunctional degrader of the paralogous transcriptional coactivators CREB-binding protein (CBP) and p300.[1][2][3] As a Proteolysis Targeting Chimera (PROTAC), dCBP-1 functions by hijacking the E3 ubiquitin ligase Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of p300/CBP.[4] This targeted protein degradation offers a powerful tool to study the roles of p300/CBP in gene regulation and disease, particularly in oncology, where these proteins are implicated in driving oncogenic transcription programs.[2][5]

These application notes provide a detailed protocol for the synthesis of dCBP-1, utilizing Piperidine-GNE-049-N-Boc as a key building block. This compound is a derivative of the potent CBP/p300 inhibitor GNE-049, functionalized for conjugation to a linker and E3 ligase ligand.[6]

Principle

The synthesis of dCBP-1 involves a multi-step process culminating in the covalent linkage of three key components:

  • A p300/CBP Ligand: Derived from this compound.

  • A Linker: A polyethylene (B3416737) glycol (PEG) chain that provides the appropriate length and flexibility for the formation of a productive ternary complex between p300/CBP and the E3 ligase.

  • An E3 Ligase Ligand: A derivative of thalidomide (B1683933) that recruits the Cereblon (CRBN) E3 ubiquitin ligase.

The synthetic strategy focuses on the formation of stable amide bonds to connect these components.

Experimental Protocols

Materials and Reagents
  • This compound

  • Thalidomide-linker-acid (e.g., a PEG4 linker with a terminal carboxylic acid)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • High-performance liquid chromatography (HPLC) purification system

  • Mass spectrometer (MS)

  • Nuclear magnetic resonance (NMR) spectrometer

Synthesis of dCBP-1

The synthesis of dCBP-1 from this compound proceeds in two main stages: 1) Boc deprotection of the piperidine (B6355638) nitrogen and 2) Amide coupling with the thalidomide-linker-acid.

Step 1: Boc Deprotection of this compound

  • Dissolve this compound in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry to confirm the removal of the Boc protecting group.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and TFA.

  • The resulting crude piperidine-GNE-049 (deprotected) is typically used in the next step without further purification.

Step 2: Amide Coupling to form dCBP-1

  • Dissolve the crude piperidine-GNE-049 from Step 1 and the thalidomide-linker-acid in anhydrous Dimethylformamide (DMF).

  • Add N,N-Diisopropylethylamine (DIPEA) to the solution to act as a base.

  • Add (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) as the coupling reagent.

  • Stir the reaction mixture at room temperature overnight (12-16 hours).

  • Monitor the reaction progress by LC-MS to confirm the formation of dCBP-1.

  • Once the reaction is complete, dilute the mixture with a suitable organic solvent such as ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude dCBP-1 product by preparative high-performance liquid chromatography (HPLC) to obtain the final compound with high purity.

  • Characterize the purified dCBP-1 by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Data Presentation

Table 1: Summary of dCBP-1 Synthesis and Characterization

ParameterValue
Starting MaterialThis compound
Key ReagentsThalidomide-linker-acid, DIPEA, PyBOP
Final ProductdCBP-1
Molecular FormulaC₅₁H₆₃F₂N₁₁O₁₀[7][8]
Molecular Weight1028.11 g/mol [7]
Purity (by HPLC)>98%
Storage ConditionsStore as a solid at -20°C for long-term stability.[1]

Table 2: In Vitro Activity of dCBP-1

Cell LineTreatment TimeEffect on p300/CBP Levels
MM1S6 hoursNear-complete degradation[1][7]
HAP16 hoursNear-complete degradation[1][7]
MM1R, KMS-12-BM, KMS34Not specifiedNear-complete degradation[1][7]

Visualizations

Signaling Pathway of dCBP-1 Action

dCBP1_pathway dCBP1 dCBP-1 Ternary_Complex Ternary Complex (p300/CBP - dCBP-1 - CRBN) dCBP1->Ternary_Complex Binds p300_CBP p300/CBP p300_CBP->Ternary_Complex Binds Proteasome 26S Proteasome p300_CBP->Proteasome Targeted to CRBN Cereblon (CRBN) E3 Ubiquitin Ligase CRBN->Ternary_Complex Binds Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Induces Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Polyubiquitination->p300_CBP Tags Degradation Degradation Proteasome->Degradation Mediates

Caption: Mechanism of dCBP-1 induced degradation of p300/CBP.

Experimental Workflow for dCBP-1 Synthesis

synthesis_workflow cluster_step1 Step 1: Boc Deprotection cluster_step2 Step 2: Amide Coupling start This compound deprotection Stir at RT (1-2h) start->deprotection reagents1 DCM, TFA reagents1->deprotection workup1 Concentrate deprotection->workup1 product1 Crude Piperidine-GNE-049 workup1->product1 coupling Stir at RT (Overnight) product1->coupling linker Thalidomide-Linker-Acid linker->coupling reagents2 DIPEA, PyBOP, DMF reagents2->coupling workup2 Aqueous Workup coupling->workup2 purification HPLC Purification workup2->purification final_product dCBP-1 purification->final_product

Caption: Synthetic workflow for the preparation of dCBP-1.

References

Application Note: Experimental Protocols for N-Boc Deprotection of Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, particularly in peptide chemistry and the development of nitrogen-containing pharmaceuticals.[1] Its popularity stems from its stability under a wide range of non-acidic conditions and its facile removal under mild acidic conditions.[2][3] The piperidine (B6355638) moiety is a prevalent scaffold in many drug candidates, making the efficient and clean deprotection of N-Boc-piperidine a critical step in many synthetic routes.

This application note provides detailed experimental protocols and comparative data for the acidic cleavage of the N-Boc group from piperidine and related amine substrates. The primary methods discussed involve the use of trifluoroacetic acid (TFA) and hydrochloric acid (HCl), which are the most common reagents for this transformation.[1][4]

Mechanism of Acid-Catalyzed N-Boc Deprotection

The deprotection mechanism is initiated by the protonation of the carbamate (B1207046) carbonyl oxygen by a strong acid. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation, carbon dioxide, and the free amine. The released amine is protonated by the acid to form the corresponding ammonium (B1175870) salt. Scavengers, such as anisole (B1667542) or water, can be employed to trap the reactive tert-butyl cation, preventing potential side reactions like alkylation of sensitive functional groups.[5][6]

Comparative Data for N-Boc Deprotection Protocols

Various acidic conditions can be employed for N-Boc deprotection. The choice of reagent, solvent, and temperature depends on the substrate's sensitivity to acid and the desired reaction rate. The following table summarizes several common protocols with their respective conditions and outcomes.

Reagent/AcidSolventTemperatureTimeYield (%)Notes
50% TFADichloromethane (DCM)Room Temp.5-10 minHighStandard, rapid deprotection.[7]
25% TFADichloromethane (DCM)Room Temp.2 hHighMilder conditions for sensitive substrates.[8]
4M HCl1,4-Dioxane (B91453)Room Temp.30 min - 2 h>95%A common alternative to TFA, often considered milder.[5][6][9]
6N HClAqueousNot SpecifiedNot Specified52-80%Used for piperazine (B1678402) derivatives; requires subsequent basification.[10]
HCl (gas, ex situ)Solvent-FreeRoom Temp.1 h>99%Clean, solvent-free method yielding the hydrochloride salt directly.[11]
TsOH·H₂O1,2-Dimethoxyethane (DME)40 °C2 h~92%An automated synthesizer approach avoiding volatile acids.[4]
H₂OWater100 °C~12 min90-97%A green, catalyst-free method under reflux conditions.[1]
5 eq. TFADichloromethane (DCM)60 °C30 minHighMicrowave-assisted protocol for rapid deprotection.[12]

Detailed Experimental Protocols

Two standard protocols for N-Boc deprotection are provided below.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and widely used method for substrates that can tolerate strong acidic conditions.

Materials and Reagents:

  • N-Boc-piperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve N-Boc-piperidine (1.0 eq.) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (10-20 eq., often used as a 25-50% v/v solution in DCM) to the stirred solution.[5][8]

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30 minutes to 2 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM. Co-evaporation with toluene (B28343) can help remove residual TFA.[5]

  • Neutralization and Extraction: Dissolve the residue in DCM and transfer it to a separatory funnel. Carefully add saturated NaHCO₃ solution to neutralize the remaining acid (Caution: CO₂ evolution). Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the deprotected piperidine. The product is often obtained as the TFA salt if the neutralization step is omitted.[5]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is often considered milder than TFA and is suitable for substrates with acid-sensitive functional groups.[5]

Materials and Reagents:

  • N-Boc-piperidine

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: Dissolve the N-Boc-piperidine (1.0 eq.) in a minimal amount of a suitable solvent like methanol (B129727) or DCM, or add the HCl solution directly if the substrate is soluble.

  • Acid Addition: To the substrate, add 4M HCl in 1,4-dioxane (5-10 equivalents) at 0 °C.[5][9]

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 1-4 hours. The hydrochloride salt of the deprotected amine will often precipitate from the solution. Monitor the reaction by TLC or LC-MS.

  • Product Isolation: Once the reaction is complete, the precipitated piperidine hydrochloride can be collected by filtration.

  • Purification: Wash the collected solid with cold diethyl ether to remove any non-polar impurities. Dry the product under vacuum. The resulting piperidine hydrochloride is often pure enough for subsequent steps without further purification.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for a typical N-Boc deprotection experiment followed by an aqueous work-up.

Boc_Deprotection_Workflow start Dissolve N-Boc-Piperidine in DCM add_acid Add TFA Solution at 0 °C start->add_acid 1 react Stir at Room Temp. (Monitor by TLC/LC-MS) add_acid->react 2 concentrate Concentrate in vacuo to Remove Volatiles react->concentrate 3 workup Aqueous Work-up (NaHCO₃ Wash) concentrate->workup 4 extract Extract with Organic Solvent workup->extract 5 dry Dry (Na₂SO₄) & Filter extract->dry 6 final_concentrate Concentrate in vacuo dry->final_concentrate 7 product Isolated Piperidine (Free Base) final_concentrate->product 8

Caption: General workflow for the N-Boc deprotection of piperidine using TFA/DCM.

References

Application Notes and Protocols for the Synthesis of GNE-049 Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing GNE-049, a potent and selective inhibitor of the CBP/p300 bromodomains. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. This guide outlines a detailed, step-by-step synthetic protocol, data presentation in tabular format for clarity, and visual diagrams of the relevant biological pathways and experimental workflows to facilitate understanding and execution by researchers in the field of targeted protein degradation.

Introduction

PROTACs represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2][3] These chimeric molecules consist of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker that connects the two.[4][5][6] GNE-049 is a highly potent and selective small molecule inhibitor of the CREB-binding protein (CBP) and p300 bromodomains, which are critical coactivators in cancer signaling pathways.[7][8][9][10][11] By incorporating GNE-049 as the warhead in a PROTAC, it is possible to specifically target CBP/p300 for degradation, offering a promising strategy for cancer therapy.

This guide provides a plausible and detailed synthetic route for a GNE-049-based PROTAC, drawing upon established methods for the synthesis of similar CBP/p300 degraders and general PROTAC synthesis strategies. The presented protocol utilizes pomalidomide (B1683931) as the E3 ligase ligand, connected to GNE-049 via a polyethylene (B3416737) glycol (PEG) linker.

Signaling Pathway and Mechanism of Action

GNE-049 targets the bromodomains of CBP and p300, which are transcriptional coactivators involved in various signaling pathways crucial for cancer cell proliferation and survival, including the Wnt/β-catenin and NF-κB pathways.[2] By inhibiting these bromodomains, GNE-049 can disrupt the transcription of key oncogenes. A GNE-049-based PROTAC goes a step further by inducing the degradation of the entire CBP/p300 protein. The PROTAC molecule facilitates the formation of a ternary complex between CBP/p300 and an E3 ubiquitin ligase (in this case, Cereblon, which is recruited by pomalidomide). This proximity induces the ubiquitination of CBP/p300, marking it for degradation by the proteasome.

GNE-049_PROTAC_MoA cluster_0 PROTAC-mediated Degradation cluster_1 Downstream Effects GNE-049_PROTAC GNE-049 PROTAC Ternary_Complex Ternary Complex (CBP/p300 - PROTAC - E3 Ligase) GNE-049_PROTAC->Ternary_Complex CBP_p300 CBP/p300 CBP_p300->Ternary_Complex E3_Ligase E3 Ligase (Cereblon) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of CBP/p300 Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degraded CBP/p300 Proteasome->Degradation Oncogene_Transcription Oncogene Transcription (e.g., c-Myc) Degradation->Oncogene_Transcription Inhibition Cell_Proliferation Cancer Cell Proliferation Oncogene_Transcription->Cell_Proliferation Reduced Apoptosis Apoptosis Cell_Proliferation->Apoptosis Induction

Caption: Mechanism of action of a GNE-049 based PROTAC.

Experimental Protocols

This section details a multi-step synthesis of a GNE-049-based PROTAC. The synthesis is divided into three main stages:

  • Synthesis of the GNE-049 warhead.

  • Synthesis of the pomalidomide-linker conjugate.

  • Coupling of the GNE-049 warhead to the pomalidomide-linker to yield the final PROTAC.

Stage 1: Synthesis of GNE-049

The detailed experimental synthesis procedures for GNE-049 can be found in the supplementary information of the publication by Jin L, et al. in Cancer Research, 2017.[7] Researchers should refer to this publication for the precise, step-by-step protocol for synthesizing the GNE-049 warhead. For the purpose of this guide, we will assume the successful synthesis of GNE-049 with an appropriate functional group for linker attachment, such as a carboxylic acid or an amine, which may require slight modification of the final steps of the published synthesis.

Stage 2: Synthesis of Pomalidomide-Linker Conjugate

This protocol describes the synthesis of a pomalidomide derivative with a PEG linker containing a terminal amine, ready for coupling with the GNE-049 warhead.

Protocol 2.1: Synthesis of Boc-protected amine-PEG-acid linker

StepReagent/SolventConditionsExpected Yield
1Commercially available amine-PEG-acid, Di-tert-butyl dicarbonate (B1257347) (Boc)2O, Dichloromethane (DCM)Room temperature, 12 hours90-95%

Methodology:

  • Dissolve the amine-PEG-acid in DCM.

  • Add (Boc)2O (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the product by column chromatography on silica (B1680970) gel.

Protocol 2.2: Coupling of Boc-protected linker to Pomalidomide

StepReagent/SolventConditionsExpected Yield
1Pomalidomide, Boc-protected amine-PEG-acid, HATU, DIPEA, DMFRoom temperature, 4 hours70-80%

Methodology:

  • Dissolve pomalidomide and the Boc-protected amine-PEG-acid in dimethylformamide (DMF).

  • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the reaction mixture.

  • Stir at room temperature for 4 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Protocol 2.3: Deprotection of the Boc group

StepReagent/SolventConditionsExpected Yield
1Boc-pomalidomide-linker, Trifluoroacetic acid (TFA), DCMRoom temperature, 1 hour95-99%

Methodology:

  • Dissolve the Boc-pomalidomide-linker in DCM.

  • Add TFA (20% v/v) and stir at room temperature for 1 hour.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the pomalidomide-linker-amine salt.

Stage 3: Synthesis of the Final GNE-049 Based PROTAC

This final stage involves the amide coupling of the GNE-049 warhead (assuming it has a carboxylic acid handle) with the pomalidomide-linker-amine.

Protocol 3.1: Amide Coupling Reaction

StepReagent/SolventConditionsExpected Yield
1GNE-049-COOH, Pomalidomide-linker-amine, HATU, DIPEA, DMFRoom temperature, 4 hours50-60%

Methodology:

  • Dissolve GNE-049-COOH and the pomalidomide-linker-amine salt in DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the reaction mixture.

  • Stir at room temperature for 4 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the crude product directly by preparative HPLC to obtain the final GNE-049 based PROTAC.

Data Presentation

CompoundMolecular Weight ( g/mol )Purity (%)Yield (%)DC50 (nM)Dmax (%)
GNE-049 510.58>98---
Pomalidomide-Linker-NH2 Varies with linker>9560-70 (over 3 steps)--
GNE-049 PROTAC Varies with linker>98 (after prep-HPLC)50-60To be determinedTo be determined

Note: DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are key parameters to be determined experimentally following synthesis.

Experimental Workflow

PROTAC_Synthesis_Workflow cluster_GNE049 Stage 1: GNE-049 Synthesis cluster_Linker Stage 2: Pomalidomide-Linker Synthesis cluster_PROTAC Stage 3: Final PROTAC Synthesis GNE049 Synthesis of GNE-049-COOH (as per Jin et al., 2017) Coupling Amide Coupling of GNE-049-COOH and Pomalidomide-Linker-NH2 GNE049->Coupling Boc_Linker Boc-protection of amine-PEG-acid Pom_Linker_Boc Coupling to Pomalidomide Boc_Linker->Pom_Linker_Boc Pom_Linker_NH2 Boc Deprotection Pom_Linker_Boc->Pom_Linker_NH2 Pom_Linker_NH2->Coupling Purification Preparative HPLC Purification Coupling->Purification Characterization LC-MS, NMR, etc. Purification->Characterization

Caption: Overall workflow for the synthesis of a GNE-049 based PROTAC.

Conclusion

This document provides a detailed, step-by-step guide for the synthesis of a GNE-049 based PROTAC for researchers in drug discovery and development. By following the outlined protocols, scientists can synthesize and evaluate these novel degraders for their potential as therapeutic agents. The provided diagrams and structured data tables are intended to facilitate a clear understanding of the underlying biology and the experimental procedures. Further optimization of the linker length and composition may be necessary to achieve optimal degradation potency and selectivity.

References

Application Notes and Protocols for Utilizing Piperidine-GNE-049-N-Boc in Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of a functionalized derivative of Piperidine-GNE-049-N-Boc in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Given that this compound itself does not possess a clickable azide (B81097) or alkyne moiety, this document outlines the necessary prerequisites and detailed protocols for its successful conjugation to other molecules.

Introduction to this compound and Click Chemistry

This compound is a crucial chemical entity employed as a ligand for the target protein in the development of PROTACs (Proteolysis Targeting Chimeras). Specifically, it is utilized in the synthesis of dCBP-1, a potent and selective heterobifunctional degrader of the transcriptional co-activators p300 and CBP. The selective degradation of these proteins is a promising strategy in cancer therapy.

Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[1][2][3][] The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule.[3][5][] This reaction's robustness and orthogonality make it an ideal tool for conjugating complex biomolecules and drug candidates, such as derivatives of this compound.[7][8][9]

Prerequisite: Functionalization of this compound

To be utilized in a click chemistry reaction, this compound must first be chemically modified to incorporate either a terminal alkyne or an azide group. This functionalization is a critical prerequisite and would typically involve standard organic synthesis techniques to attach a linker containing the desired clickable moiety to a suitable position on the GNE-049 core structure, without disrupting its binding affinity for p300/CBP. For the protocols outlined below, we will assume the availability of an alkyne-functionalized derivative, hereafter referred to as Alkyne-GNE-049-N-Boc .

Application Notes for CuAAC Reactions with Alkyne-GNE-049-N-Boc

Several factors must be considered when performing a CuAAC reaction with a sterically hindered and protected molecule like Alkyne-GNE-049-N-Boc.

  • Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) protecting group and the piperidine (B6355638) ring may create steric hindrance around the alkyne functionality. This can slow down the reaction rate. To overcome this, it is advisable to use a copper(I)-stabilizing ligand that can facilitate the catalytic cycle. Tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are excellent choices. For particularly hindered substrates, specialized catalysts or ligands may be required.[3]

  • Boc-Protecting Group Stability: The Boc group is sensitive to acidic conditions. Therefore, it is crucial to maintain a neutral or slightly basic pH throughout the reaction and purification process to prevent its premature removal. The use of a buffered solvent system can be beneficial.

  • Catalyst System: The active catalyst is copper(I), which can be generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270).[3] This is the most common and reliable method. Alternatively, a direct copper(I) source like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used, though these are more sensitive to oxidation.

  • Solvent System: The choice of solvent is critical for ensuring that all reactants are fully dissolved. A mixture of a polar organic solvent like dimethyl sulfoxide (B87167) (DMSO) or tert-butanol (B103910) with water is often effective. For biological applications, aqueous buffers are preferred, and the water-soluble ligand THPTA is recommended.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting materials and the formation of the triazole product.

Experimental Protocols

The following is a general protocol for a small-scale CuAAC reaction between Alkyne-GNE-049-N-Boc and an azide-containing molecule (Azide-Partner ). This protocol should be optimized for each specific substrate pair.

Reagent Preparation
  • Alkyne-GNE-049-N-Boc Stock Solution: Prepare a 10 mM stock solution in DMSO.

  • Azide-Partner Stock Solution: Prepare a 10 mM stock solution in DMSO or a suitable solvent.

  • Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 50 mM stock solution in deionized water.

  • Sodium Ascorbate Stock Solution: Prepare a 1 M stock solution in deionized water. This solution should be made fresh before each use.

  • Tris-(benzyltriazolylmethyl)amine (TBTA) Stock Solution: Prepare a 10 mM stock solution in DMSO.

  • Reaction Solvent: A 3:1 (v/v) mixture of tert-butanol and deionized water.

Reaction Procedure
  • To a 1.5 mL microcentrifuge tube, add the following in the specified order:

    • 100 µL of the reaction solvent (t-BuOH/H₂O).

    • 10 µL of the 10 mM Alkyne-GNE-049-N-Boc stock solution (1.0 equivalent).

    • 11 µL of the 10 mM Azide-Partner stock solution (1.1 equivalents).

    • 2 µL of the 10 mM TBTA stock solution (0.2 equivalents).

    • Vortex the mixture gently.

  • Add 2 µL of the 50 mM CuSO₄ stock solution (1.0 equivalent).

  • Vortex the mixture gently.

  • Initiate the reaction by adding 2 µL of the 1 M sodium ascorbate stock solution (20 equivalents).

  • Vortex the mixture thoroughly.

  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction vessel can be protected from light.

  • Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, gentle heating (e.g., 35-40 °C) can be applied.

Work-up and Purification
  • Once the reaction is complete, dilute the reaction mixture with 500 µL of deionized water.

  • Extract the product with an appropriate organic solvent such as ethyl acetate (B1210297) (3 x 500 µL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure triazole conjugate.

Data Presentation

The following tables provide a summary of typical reaction parameters for a CuAAC reaction. These values are starting points and may require optimization.

Table 1: Typical Reagent Concentrations for CuAAC Reaction

ReagentStock ConcentrationFinal ConcentrationEquivalents
Alkyne-GNE-049-N-Boc10 mM1 mM1.0
Azide-Partner10 mM1.1 mM1.1
CuSO₄50 mM1 mM1.0
Sodium Ascorbate1 M20 mM20
TBTA10 mM0.2 mM0.2

Table 2: Comparison of Common Cu(I) Ligands

LigandSolubilityRecommended UseKey Features
TBTA Organic SolventsGeneral purpose, organic or mixed aqueous/organic systems.High catalytic activity, protects Cu(I) from oxidation.
THPTA WaterAqueous buffers, bioconjugation.Water-soluble, biocompatible.
Bathocuproine disulfonate WaterBioconjugation, especially with proteins.Water-soluble, less cytotoxic than other ligands.

Mandatory Visualizations

GNE_049_Click_Reaction Figure 1: CuAAC Reaction of Alkyne-GNE-049-N-Boc cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Alkyne Alkyne-GNE-049-N-Boc Triazole Triazole Conjugate Alkyne->Triazole + Azide Azide-Partner Azide->Triazole CuSO4 CuSO₄ CuSO4->Triazole NaAsc Sodium Ascorbate NaAsc->Triazole Ligand TBTA/THPTA Ligand->Triazole

Caption: General scheme of the CuAAC reaction.

p300_CBP_Signaling Figure 2: Simplified p300/CBP Signaling Pathway cluster_nucleus Nucleus TF Transcription Factors (e.g., p53, MYC) p300_CBP p300/CBP TF->p300_CBP recruits Histones Histones p300_CBP->Histones acetylates (HAT activity) Acetylation Histone Acetylation Histones->Acetylation Gene_Expression Target Gene Expression (Proliferation, Survival) Acetylation->Gene_Expression promotes GNE_049 GNE-049 GNE_049->p300_CBP inhibits/degrades Signal Upstream Signals (e.g., Growth Factors) Signal->TF

Caption: Role of p300/CBP in gene expression.

Experimental_Workflow Figure 3: Experimental Workflow for Click Conjugation Start Start: Prepare Reagent Stock Solutions Reaction_Setup Set up CuAAC Reaction (Alkyne-GNE-049 + Azide-Partner) Start->Reaction_Setup Incubation Incubate at Room Temperature (1-4 hours) Reaction_Setup->Incubation Monitoring Monitor Reaction Progress (TLC or LC-MS) Incubation->Monitoring Monitoring->Incubation Incomplete Workup Aqueous Work-up and Extraction Monitoring->Workup Reaction Complete Purification Purify by Column Chromatography Workup->Purification Analysis Characterize Product (NMR, MS) Purification->Analysis End End: Pure Triazole Conjugate Analysis->End

Caption: Step-by-step experimental workflow.

Conclusion

The copper(I)-catalyzed azide-alkyne cycloaddition provides a powerful and versatile method for conjugating functionalized derivatives of this compound to other molecules of interest. By carefully selecting the catalyst system, ligands, and reaction conditions, high yields of the desired triazole product can be achieved while preserving the integrity of the core molecule and its protecting groups. The protocols and guidelines presented here serve as a solid foundation for researchers to develop and optimize their specific click chemistry applications with this important PROTAC ligand.

References

Application Notes and Protocols for Assessing dCBP-1 Degradation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted degradation of cellular proteins has emerged as a powerful therapeutic strategy, particularly in oncology. dCBP-1 is a potent and selective heterobifunctional degrader that targets the paralogous transcriptional co-activators, CREB-binding protein (CBP) and p300.[1][2][3] These proteins are critical regulators of enhancer-mediated transcription and are implicated in various diseases, including cancer.[4][5][6] dCBP-1 functions as a Proteolysis-Targeting Chimera (PROTAC), hijacking the E3 ubiquitin ligase Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of p300/CBP.[3] Assessing the degradation efficiency of dCBP-1 is crucial for understanding its mechanism of action, determining its potency and selectivity, and guiding its development as a potential therapeutic agent.

These application notes provide detailed protocols for quantifying the degradation of p300/CBP induced by dCBP-1 in a cellular context. The described methods are essential for researchers in academic and industrial settings working on targeted protein degradation and drug discovery.

Signaling Pathway of p300/CBP and Mechanism of dCBP-1

The proteins p300 and CBP are histone acetyltransferases (HATs) that play a pivotal role in chromatin remodeling and gene transcription.[5][7] They act as transcriptional co-activators by acetylating histone proteins, which leads to a more open chromatin structure, allowing for the binding of transcription factors and the initiation of transcription. The mechanism of dCBP-1 involves the formation of a ternary complex between the target protein (p300/CBP), dCBP-1, and the E3 ubiquitin ligase CRBN. This proximity induces the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, leading to its degradation by the proteasome.

cluster_0 dCBP-1 Mediated Degradation dCBP1 dCBP-1 Ternary_Complex Ternary Complex (p300/CBP-dCBP-1-CRBN) dCBP1->Ternary_Complex p300_CBP p300/CBP p300_CBP->Ternary_Complex Proteasome Proteasome p300_CBP->Proteasome Targeted for Degradation CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ternary_Complex->p300_CBP Ubiquitination Ub Ubiquitin Degraded_p300_CBP Degraded p300/CBP Proteasome->Degraded_p300_CBP cluster_workflow Experimental Workflow A Cell Seeding B Treatment with dCBP-1 (Dose-Response & Time-Course) A->B C Cell Lysis & Protein Extraction B->C D Protein Quantification (BCA Assay) C->D E Western Blot / Simple Western™ D->E F HiBiT Assay D->F G Data Analysis: Quantify Protein Levels E->G F->G H Calculate % Degradation (DC50, Dmax) G->H

References

Application Note and Protocols: In Vitro BRET Assay for G.N.E.-049 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GNE-049 is a potent and selective small molecule inhibitor of the bromodomains of CREB-binding protein (CBP) and p300[1][2][3][4]. These two proteins are highly homologous histone acetyltransferases that function as transcriptional co-activators, playing a critical role in regulating the expression of key oncogenes such as MYC[1][3]. By binding to the acetyl-lysine binding pockets of the CBP/p300 bromodomains, GNE-049 effectively blocks the interaction between these proteins and acetylated histones, thereby repressing the transcription of target genes involved in cancer cell proliferation and survival[1][2][3]. This targeted inhibition makes GNE-049 a promising therapeutic agent for various cancers, including prostate and breast cancer[1][5][6][7][8].

To quantify the direct interaction of GNE-049 with its intracellular targets, a robust and sensitive target engagement assay is essential. The NanoBRET™ Target Engagement (TE) assay is a well-established method for measuring compound binding at specific target proteins within intact cells in real-time. This bioluminescence resonance energy transfer (BRET)-based assay relies on energy transfer from a NanoLuc® luciferase-tagged target protein (donor) to a cell-permeable fluorescent tracer (acceptor) that binds to the same target. The binding of a test compound, such as GNE-049, competitively displaces the tracer, leading to a dose-dependent decrease in the BRET signal, which allows for the determination of intracellular compound affinity.

This document provides detailed protocols for performing an in vitro NanoBRET™ Target Engagement assay to measure the binding of GNE-049 to the CBP and p300 bromodomains in living cells.

Data Presentation

The following table summarizes the reported in vitro potency of GNE-049 against the bromodomains of CBP and p300.

Target BromodomainAssay TypeIC50 (nM)Reference
CBPBiochemical Binding Assay1.1[1][2][3][9]
p300Biochemical Binding Assay2.3[1][2][10]
CBPBRET Assay12[11]
BRD4BRET Assay4200[9][11]

Signaling Pathway

The diagram below illustrates the mechanism of action of GNE-049 in inhibiting CBP/p300-mediated gene transcription. CBP/p300 are recruited to chromatin by transcription factors, where their bromodomains bind to acetylated histones. This interaction is crucial for the subsequent acetylation of histone tails and the activation of gene transcription. GNE-049 competitively binds to the bromodomains of CBP and p300, preventing their engagement with acetylated histones and thereby inhibiting the expression of target oncogenes like MYC.

GNE049_Mechanism_of_Action cluster_nucleus Cell Nucleus TF Transcription Factors CBP_p300 CBP/p300 TF->CBP_p300 recruits Acetylated_Histones Acetylated Histones on Chromatin CBP_p300->Acetylated_Histones binds via bromodomain Gene_Transcription Target Gene Transcription (e.g., MYC) Acetylated_Histones->Gene_Transcription promotes GNE049 GNE-049 GNE049->CBP_p300 competitively binds to bromodomain BRET_Workflow cluster_workflow NanoBRET™ Target Engagement Assay Workflow A 1. Transfection HEK293 cells are transfected with NanoLuc-CBP/p300 fusion vector. B 2. Cell Plating Transfected cells are plated into white assay plates. A->B C 3. Compound Addition Serially diluted GNE-049 is added to the cells. B->C D 4. Tracer Addition A fixed concentration of NanoBRET™ Tracer is added. C->D E 5. Incubation Cells are incubated to allow for compound and tracer binding to reach equilibrium. D->E F 6. Substrate Addition Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor are added. E->F G 7. BRET Measurement Luminescence is measured at 450 nm (donor) and 610 nm (acceptor). F->G H 8. Data Analysis BRET ratios are calculated and plotted against GNE-049 concentration to determine IC50. G->H

References

Application Notes and Protocols: Measuring H3K27ac Changes with GNE-049 using ChIP-seq

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-049 is a potent and selective inhibitor of the bromodomains of CBP/p300, which are critical co-activators in gene transcription.[1][2] These proteins possess histone acetyltransferase (HAT) activity, with a key substrate being histone H3 at lysine (B10760008) 27 (H3K27). Acetylation of H3K27 (H3K27ac) is a prominent mark of active enhancers and promoters.[3] By inhibiting the CBP/p300 bromodomain, GNE-049 effectively reduces H3K27ac levels at these regulatory regions, leading to the repression of target gene expression.[4] This mechanism makes GNE-049 a valuable tool for studying the role of CBP/p300 in disease and a potential therapeutic agent, particularly in oncology.[5]

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to identify the genome-wide binding sites of proteins and the location of histone modifications. This document provides a detailed protocol for utilizing ChIP-seq to measure the changes in H3K27ac marks following treatment with GNE-049.

Data Presentation

The following table summarizes quantitative data from representative studies on the effect of GNE-049 on H3K27ac levels and its biological consequences.

Cell LineGNE-049 ConcentrationTreatment DurationObserved Effect on H3K27acDownstream EffectsReference
LNCaP (Prostate Cancer)1 µmol/L24 hoursMarkedly reduced H3K27ac at AR/p300 overlapping peaks and globally at enhancers.Repressed AR target gene expression in a dose-dependent manner.
MCF-7 (Breast Cancer)250 nMNot specified for ChIP-seq, but used for mRNA expression analysis.Indirectly suggested by repression of estrogen-induced MYC mRNA expression.Repressed estrogen-induced mRNA expression of MYC.[6][7]
VCaP (Prostate Cancer)1 µM4 hoursModest suppression of H3K27ac at AR enhancers.Modest impact on H2BK5ac and H2BK20ac distribution.[3]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the signaling pathway of GNE-049's action on H3K27ac and the experimental workflow for the ChIP-seq protocol.

GNE049_Signaling_Pathway cluster_nucleus Nucleus CBP_p300 CBP/p300 Bromodomain Bromodomain HAT_domain HAT Domain Histone_H3 Histone H3 HAT_domain->Histone_H3 Acetylation H3K27ac H3K27ac (Active Enhancer) Gene_Transcription Gene Transcription H3K27ac->Gene_Transcription Promotes GNE049 GNE-049 GNE049->Bromodomain Inhibits

Caption: Signaling pathway of GNE-049 action.

ChIP_Seq_Workflow start Start: Cell Culture treatment GNE-049 or Vehicle Treatment start->treatment crosslinking Cross-linking (Formaldehyde) treatment->crosslinking lysis Cell Lysis & Chromatin Shearing (Sonication) crosslinking->lysis immunoprecipitation Immunoprecipitation (Anti-H3K27ac Antibody) lysis->immunoprecipitation reverse_crosslinking Reverse Cross-linking & DNA Purification immunoprecipitation->reverse_crosslinking library_prep Library Preparation reverse_crosslinking->library_prep sequencing Next-Generation Sequencing library_prep->sequencing data_analysis Data Analysis: Peak Calling & Differential Binding sequencing->data_analysis end End: Biological Interpretation data_analysis->end

Caption: Experimental workflow for ChIP-seq.

Experimental Protocols

This section provides a detailed methodology for performing a ChIP-seq experiment to measure changes in H3K27ac following GNE-049 treatment.

Protocol 1: Cell Culture and GNE-049 Treatment
  • Cell Culture : Culture cells of interest (e.g., LNCaP prostate cancer cells) in appropriate media and conditions until they reach approximately 80-90% confluency.

  • GNE-049 Treatment :

    • Prepare a stock solution of GNE-049 in DMSO.

    • Treat cells with the desired final concentration of GNE-049 (e.g., 1 µmol/L for LNCaP cells) or a vehicle control (DMSO) for the specified duration (e.g., 24 hours).

    • Ensure the final concentration of DMSO is consistent across all conditions and does not exceed 0.1%.

Protocol 2: Chromatin Immunoprecipitation (ChIP)

This protocol is adapted from standard ChIP procedures.

  • Cross-linking :

    • Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1%.

    • Incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

  • Cell Harvesting and Lysis :

    • Wash cells twice with ice-cold PBS.

    • Scrape cells and collect by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors and incubate on ice.

  • Chromatin Shearing :

    • Sonicate the cell lysate to shear chromatin into fragments of 200-1000 base pairs. Optimal sonication conditions should be determined empirically for each cell type and instrument.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.

  • Immunoprecipitation :

    • Pre-clear the chromatin with Protein A/G magnetic beads.

    • Incubate a fraction of the chromatin overnight at 4°C with an anti-H3K27ac antibody. A parallel sample with a control IgG should also be prepared.

    • Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washes :

    • Perform a series of washes with low salt buffer, high salt buffer, and LiCl buffer to remove non-specifically bound material.

    • Finally, wash with a TE buffer.

  • Elution and Reverse Cross-linking :

    • Elute the chromatin complexes from the beads.

    • Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

    • Treat with RNase A and Proteinase K to remove RNA and protein, respectively.

  • DNA Purification :

    • Purify the DNA using a DNA purification kit or phenol-chloroform extraction.

    • The purified DNA is now ready for library preparation.

Protocol 3: Library Preparation and Sequencing
  • Library Preparation :

    • Prepare sequencing libraries from the purified ChIP DNA and input DNA (a sample of sheared chromatin saved before immunoprecipitation) using a commercial kit (e.g., NEBNext Ultra II DNA Library Prep Kit).

    • This typically involves end-repair, A-tailing, and ligation of sequencing adapters.

    • Perform PCR amplification to generate a sufficient quantity of library for sequencing.

  • Sequencing :

    • Quantify and assess the quality of the prepared libraries.

    • Perform high-throughput sequencing on a suitable platform (e.g., Illumina).

Protocol 4: Data Analysis
  • Quality Control : Assess the quality of the raw sequencing reads.

  • Alignment : Align the sequencing reads to a reference genome.

  • Peak Calling : Identify regions of the genome with significant enrichment of H3K27ac (peaks) for each sample using software like MACS2.

  • Differential Binding Analysis : Compare the H3K27ac peaks between GNE-049-treated and vehicle-treated samples to identify regions with significantly altered H3K27ac levels.

  • Visualization and Interpretation : Visualize the data using a genome browser and perform downstream analysis such as pathway analysis of genes associated with altered H3K27ac peaks.

References

Application Notes and Protocols: Design and Strategy for a GNE-049-Based PROTAC Targeting CBP/p300

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: GNE-049 is a potent and selective small-molecule inhibitor of the CREB-binding protein (CBP) and p300 bromodomains.[1][2] It is not a Proteolysis Targeting Chimera (PROTAC). This document outlines a hypothetical design and strategic approach for developing a GNE-049-based PROTAC to induce the degradation of CBP and p300, leveraging the structural and functional properties of GNE-049 as a high-affinity binding ligand ("warhead").

Introduction to PROTAC Technology and CBP/p300 as a Target

PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[3] They consist of three key components: a "warhead" ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4][5]

CBP and its paralog p300 are crucial transcriptional co-activators that function as histone acetyltransferases (HATs).[6] Their bromodomains recognize acetylated lysine (B10760008) residues, a key step in chromatin remodeling and gene activation. Overexpression and aberrant activity of CBP/p300 are implicated in various cancers, including prostate and breast cancer, often by driving the expression of oncogenes like MYC and androgen receptor (AR) target genes.[6][7][8] While inhibitors like GNE-049 can block the function of the bromodomain, a PROTAC approach offers the potential to eliminate the entire protein, thereby abrogating both its scaffolding and enzymatic functions and offering a more profound and durable therapeutic effect.

GNE-049 as a Warhead for a CBP/p300 PROTAC

GNE-049 is an ideal starting point for a CBP/p300-targeting PROTAC due to its high potency and selectivity for the CBP and p300 bromodomains.

Table 1: Quantitative Data for GNE-049 Activity

ParameterTargetValueCell Line/Assay ConditionReference
IC₅₀ CBP Bromodomain1.1 nMBiochemical Bromodomain Binding Assay[7]
IC₅₀ p300 Bromodomain2.3 nMBiochemical Bromodomain Binding Assay[7]
EC₅₀ MYC Expression Inhibition14 nMMV-4-11 cells[7]

PROTAC Design and Linker Strategy

The design of a GNE-049-based PROTAC involves conjugating it to an E3 ligase ligand via a suitable linker. The choice of E3 ligase, the linker's attachment point, length, and composition are critical for the efficacy of the resulting degrader.

3.1. E3 Ligase Ligand Selection The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[5][9][10] Ligands such as pomalidomide (B1683931) (for CRBN) and VH032 (for VHL) are well-characterized and readily available for chemical synthesis.[9][11][12]

3.2. Linker Attachment Point The linker should be attached to a position on the GNE-049 molecule that does not disrupt its binding to the CBP/p300 bromodomain. This typically involves identifying a solvent-exposed region of the molecule when it is bound to its target. Without a co-crystal structure, this often requires synthetic exploration of different attachment points.

3.3. Linker Composition and Length The linker's role is to span the distance between the target protein and the E3 ligase to enable the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).

  • Composition: Polyethylene glycol (PEG) and alkyl chains are the most common linker types. PEG linkers can improve solubility and permeability, while alkyl chains offer more rigidity.[3][13]

  • Length: The optimal linker length is target-dependent and is typically determined empirically. A linker that is too short may cause steric hindrance, while one that is too long may not effectively bring the two proteins together.[13] A common strategy is to synthesize a small library of PROTACs with varying linker lengths (e.g., 2 to 8 PEG units) to identify the optimal degrader.

GNE049_PROTAC_Design cluster_PROTAC Hypothetical GNE-049 PROTAC cluster_Target Target Protein cluster_E3 E3 Ubiquitin Ligase Complex GNE049 GNE-049 Warhead (Binds CBP/p300) Linker Linker (e.g., PEG chain) GNE049->Linker CBP_p300 CBP/p300 GNE049->CBP_p300 Binds E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) Linker->E3_Ligand E3 CRBN or VHL E3_Ligand->E3 Recruits

Caption: Structure of a hypothetical GNE-049-based PROTAC.

Experimental Protocols

The evaluation of a novel PROTAC involves a series of biochemical and cellular assays to confirm its mechanism of action.

4.1. Protocol 1: Ternary Complex Formation Assay (NanoBRET™)

This assay measures the formation of the POI-PROTAC-E3 ligase complex in live cells.

  • Materials:

    • HEK293 cells

    • Plasmid encoding NanoLuc®-CBP or NanoLuc®-p300

    • Plasmid encoding HaloTag®-CRBN or HaloTag®-VHL

    • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

    • HaloTag® NanoBRET™ 618 Ligand

    • PROTAC compounds

  • Procedure:

    • Co-transfect HEK293 cells with the NanoLuc®-target and HaloTag®-E3 ligase plasmids.

    • Plate the transfected cells in a 96-well plate and incubate for 24 hours.

    • Label the cells with the HaloTag® NanoBRET™ 618 Ligand.

    • Treat the cells with a serial dilution of the PROTAC compound or vehicle control (e.g., DMSO) and incubate for the desired time (e.g., 2 hours).

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Measure luminescence at 460 nm (donor) and 618 nm (acceptor) using a luminometer.

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission). A bell-shaped curve is indicative of ternary complex formation.[14]

4.2. Protocol 2: Western Blot for Protein Degradation

This is the standard method to quantify the reduction in target protein levels.[4]

  • Materials:

    • Cancer cell line of interest (e.g., LNCaP for prostate cancer, MCF-7 for breast cancer)

    • PROTAC compound and vehicle control (DMSO)

    • RIPA lysis buffer with protease inhibitors

    • BCA protein assay kit

    • Primary antibodies (anti-CBP, anti-p300, anti-GAPDH, or anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC compound for a set time course (e.g., 4, 8, 16, 24 hours).

    • Lyse the cells with ice-cold RIPA buffer and quantify the protein concentration using a BCA assay.

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) and probe with primary antibodies overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control (e.g., GAPDH). Calculate DC₅₀ (50% degradation concentration) and Dₘₐₓ (maximum degradation).[4]

4.3. Protocol 3: In Vitro Ubiquitination Assay

This assay confirms that the PROTAC induces the ubiquitination of the target protein.

  • Materials:

    • Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), and E3 ligase (e.g., DDB1/CRBN)

    • Recombinant CBP or p300 protein

    • Ubiquitin

    • ATP

    • PROTAC compound

    • Ubiquitination reaction buffer

  • Procedure:

    • Combine the E1, E2, E3 ligase, ubiquitin, and ATP in the reaction buffer.

    • Add the recombinant target protein (CBP or p300) and the PROTAC compound at various concentrations.

    • Incubate the reaction at 37°C for 1-2 hours.

    • Stop the reaction by adding Laemmli buffer.

    • Analyze the reaction products by Western blot using an anti-CBP/p300 antibody or an anti-ubiquitin antibody to detect poly-ubiquitin chains.

Visualizations

PROTAC_MoA cluster_ternary Ternary Complex Formation POI Target Protein (CBP/p300) PROTAC PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Degradation E3 E3 Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin Ub->E3

Caption: Mechanism of Action for a PROTAC.

Experimental_Workflow Design PROTAC Design & Synthesis (GNE-049 + Linker + E3 Ligand) Biochem Biochemical Assays (e.g., Ternary Complex Formation) Design->Biochem Cellular Cellular Assays (Western Blot for Degradation) Biochem->Cellular MoA Mechanism of Action Studies (Ubiquitination Assay) Cellular->MoA Optimization Lead Optimization (Linker length, E3 ligand) Cellular->Optimization MoA->Optimization InVivo In Vivo Studies Optimization->InVivo

Caption: Experimental workflow for PROTAC development.

CBP_Signaling AR Androgen Receptor (AR) Transcription Factor CBP_p300 CBP/p300 AR->CBP_p300 Recruits Histones Histones CBP_p300->Histones Acetylation (H3K27ac) PROTAC GNE-049 PROTAC PROTAC->CBP_p300 Induces Degradation Chromatin Chromatin Histones->Chromatin Opens Gene Target Genes (e.g., MYC, PSA) Chromatin->Gene Allows Access Transcription Transcription & Proliferation Gene->Transcription

Caption: CBP/p300 signaling and point of intervention.

References

Analytical methods for Piperidine-GNE-049-N-Boc purity analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed analytical methods and protocols for the comprehensive purity assessment of Piperidine-GNE-049-N-Boc, a potent and selective inhibitor of the CREB binding protein (CBP).[1][2][3] Ensuring high purity is critical for its application in research and preclinical development. The methods described herein include High-Performance Liquid Chromatography (HPLC) for quantitative purity determination, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identity.

Introduction

GNE-049 is a small molecule inhibitor targeting the bromodomain of CBP/p300, proteins that play a crucial role in gene transcription.[4] It has demonstrated potent anti-tumor activity in preclinical models of hematologic and castration-resistant prostate cancers.[4][5] The intermediate, this compound, is a critical precursor in its synthesis. The purity of this intermediate directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are required to identify and quantify impurities, confirm structural integrity, and ensure batch-to-batch consistency.

This application note details validated protocols for the analysis of this compound, focusing on methods commonly employed for N-Boc protected piperidine (B6355638) derivatives.[6]

Summary of Analytical Methods

A multi-faceted approach is recommended for the complete quality assessment of this compound. The primary techniques and their respective roles are summarized in the table below.

Analytical Technique Purpose Information Obtained
Reverse-Phase HPLC (RP-HPLC) Purity Assessment & QuantificationPercentage purity, detection of related substance impurities.[7]
LC-MS Impurity IdentificationMolecular weight of the main component and impurities, aiding in structural elucidation.
¹H and ¹³C NMR Spectroscopy Identity and Structural ConfirmationUnambiguous confirmation of the chemical structure, detection of structural isomers and residual solvents.[8]
Karl Fischer Titration Water Content DeterminationQuantitative measurement of water content.
Loss on Drying (LOD) Residual VolatilesMeasurement of the total mass of volatile components, including solvents and water.

Experimental Protocols

Method 1: Purity Determination by RP-HPLC

This method is designed for the accurate quantification of this compound and the separation of potential process-related impurities and degradation products.

A. Instrumentation and Materials

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (ACS grade)

  • This compound reference standard and test samples

B. Chromatographic Conditions

Parameter Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 10% B over 1 minute, and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

C. Sample Preparation

  • Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to obtain a 1 mg/mL solution.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

D. Procedure

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no system peaks interfere with the analysis.

  • Inject the standard solution five times to establish system suitability (RSD of peak area ≤ 2.0%).

  • Inject the sample solution in duplicate.

  • Calculate the purity by area normalization, assuming all impurities have a similar response factor.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method 2: Identity Confirmation by NMR Spectroscopy

NMR spectroscopy provides definitive structural confirmation. The Boc protecting group can sometimes lead to broadened signals due to restricted rotation around the N-C bond, which should be noted during spectral interpretation.[8]

A. Instrumentation and Materials

  • NMR Spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

B. Sample Preparation

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Add TMS if not already present in the solvent.

  • Transfer the solution to an NMR tube.

C. Data Acquisition and Interpretation

  • Acquire ¹H and ¹³C NMR spectra.

  • Process the spectra (Fourier transform, phase correction, baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum and assign chemical shifts.

  • Compare the obtained spectra with the known structure or a reference standard spectrum to confirm identity. The characteristic signals for the tert-butyl group of the Boc moiety (a singlet around 1.4 ppm in ¹H NMR) and the piperidine ring protons should be present.[9][10][11]

Data Presentation

Quantitative results from multiple batch analyses should be tabulated for clear comparison and trend analysis.

Table 1: Representative HPLC Purity Data

Batch Number Purity by Area % Major Impurity (RT) Total Impurities %
PGN-25-00199.85%12.5 min (0.08%)0.15%
PGN-25-00299.79%12.5 min (0.11%)0.21%
PGN-25-00399.91%12.5 min (0.05%)0.09%

Table 2: Representative ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (ppm) Multiplicity Integration Assignment
~7.2-7.8Multiplet(Varies)Aromatic Protons
~3.5-4.0Multiplet(Varies)Piperidine Protons (adjacent to N)
~2.5-3.0Multiplet(Varies)Other Piperidine Protons
1.48Singlet9Htert-butyl (Boc group)
(Other specific peaks)......(Specific to GNE-049 structure)

Visualizations

Diagrams help visualize the workflow and the relationship between different analytical tests, ensuring a comprehensive quality control strategy.

G cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample Batch of Piperidine- GNE-049-N-Boc Prep Dissolve in Appropriate Solvent Sample->Prep HPLC RP-HPLC Analysis Prep->HPLC LCMS LC-MS Analysis Prep->LCMS NMR NMR Spectroscopy Prep->NMR Purity Calculate % Purity & Impurity Profile HPLC->Purity Identity Confirm Structure & Identity LCMS->Identity NMR->Identity Report Generate Certificate of Analysis (CoA) Purity->Report Identity->Report

Caption: Workflow for the purity and identity analysis of this compound.

G center_node This compound Quality Control Purity Purity (%) center_node->Purity Identity Structural Identity center_node->Identity Impurities Impurity Profile center_node->Impurities Residuals Residuals center_node->Residuals HPLC HPLC Purity->HPLC determines NMR NMR Identity->NMR confirms MS Mass Spec Identity->MS verifies MW Impurities->HPLC profiles Impurities->MS identifies KF Karl Fischer Residuals->KF water LOD Loss on Drying Residuals->LOD volatiles

Caption: Logical relationships between quality attributes and analytical techniques.

Conclusion

The analytical methods detailed in this application note provide a robust framework for ensuring the purity, identity, and overall quality of this compound. The combination of chromatographic and spectroscopic techniques allows for comprehensive characterization, which is essential for its use in the synthesis of GNE-049 for research and drug development purposes. Adherence to these protocols will ensure reliable and consistent material quality.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Piperidine-GNE-049-N-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address low yield issues encountered during the synthesis of Piperidine-GNE-049-N-Boc. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common causes for low yield in the N-Boc protection of a piperidine (B6355638) derivative like the precursor to GNE-049?

Low yields in Boc protection reactions are typically attributed to several key factors:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of the piperidine starting material to the Boc anhydride (B1165640) ((Boc)₂O) and the base can lead to a mixture of unreacted starting material, the desired mono-protected product, and di-protected byproduct.[1]

  • Base Selection and Amount: The choice and amount of base are critical. Common bases include triethylamine (B128534) (TEA), sodium bicarbonate, or sodium hydroxide.[2] The base neutralizes the acid byproduct of the reaction and can influence the reaction rate.

  • Solvent Issues: The solvent must be appropriate for the reactants and reaction conditions. Dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are commonly used.[1][2] The presence of water in the solvent can hydrolyze the Boc anhydride.

  • Side Reactions: The formation of byproducts, such as di-Boc protected piperidine or urea (B33335) compounds (if isocyanates are formed), can reduce the yield of the desired product.

  • Product Loss During Workup and Purification: Significant amounts of the product can be lost during the extraction, washing, and purification steps.[1]

Q2: How can I optimize the reaction conditions to improve the yield?

To improve the yield, consider systematically optimizing the following parameters:

ParameterRecommendationRationale
(Boc)₂O Stoichiometry Start with 1.05-1.2 equivalents of (Boc)₂O.A slight excess ensures complete consumption of the starting amine, but a large excess can lead to di-protection.
Base Use 1.1-1.5 equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).Ensures neutralization of the generated acid without competing with the amine nucleophile.
Temperature Run the reaction at 0 °C initially, then allow it to warm to room temperature.Starting at a lower temperature can help control the initial exotherm and minimize side reactions.
Reaction Time Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).Reactions are typically complete within 1-5 hours.[1] Monitoring prevents premature workup or unnecessary heating.
Solvent Use anhydrous solvents such as DCM or THF.Prevents hydrolysis of the Boc anhydride, which would reduce its effective concentration.

Q3: I am observing a significant amount of di-protected byproduct. How can I favor mono-Boc protection?

Achieving selective mono-protection is a common challenge when the starting material has two reactive amine groups.[1] To favor mono-protection:

  • Control Stoichiometry: Carefully control the stoichiometry of the Boc anhydride to be close to 1.0 equivalent relative to the piperidine derivative.

  • Acid-Mediated Selective Protection: One effective strategy involves the protonation of one nitrogen atom to deactivate it.[1] This can be achieved by adding one equivalent of an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) before the addition of Boc anhydride.[1] The protonated amine is less nucleophilic and less likely to react.

Q4: What is the recommended workup procedure to minimize product loss?

A standard workup procedure involves quenching the reaction, followed by extraction and washing.[1]

  • Quench: Quench the reaction by adding water.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with a mild acid (e.g., 1 M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine to remove residual water.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

Q5: What are the best methods for purifying the final this compound product?

The crude product can often be pure enough for subsequent steps.[1] If further purification is necessary:

  • Column Chromatography: Flash column chromatography on silica (B1680970) gel is a common and effective method for separating the desired product from unreacted starting material and byproducts.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol (B145695) or hexanes) can be an efficient purification method.[1]

Experimental Protocols

General Protocol for N-Boc Protection of a Piperidine Derivative

This protocol is a general guideline and may require optimization for the specific synthesis of the Piperidine-GNE-049 precursor.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the piperidine derivative (1.0 equiv.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a suitable base, such as triethylamine (1.1-1.5 equiv.).

  • Boc Anhydride Addition: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) (1.05-1.2 equiv.) in the same solvent dropwise over 30 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-5 hours, monitoring the reaction progress by TLC or LC-MS.[1]

  • Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.[1]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[1]

  • Purification: If necessary, purify the crude product by column chromatography or recrystallization.[1]

Visualizations

Below are diagrams illustrating the reaction workflow and troubleshooting logic.

experimental_workflow start Start: Piperidine Derivative dissolve Dissolve in Anhydrous Solvent (DCM/THF) start->dissolve add_base Add Base (e.g., TEA) dissolve->add_base cool Cool to 0 °C add_base->cool add_boc Add (Boc)₂O Solution cool->add_boc react React at Room Temperature (1-5h) add_boc->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup monitor->workup purify Purification (Chromatography/Recrystallization) workup->purify end End: this compound purify->end

Caption: General experimental workflow for the N-Boc protection of a piperidine derivative.

troubleshooting_low_yield start Low Yield Observed check_reaction Incomplete Reaction? start->check_reaction check_byproducts Byproducts Observed? start->check_byproducts check_workup Product Loss During Workup? start->check_workup optimize_time Optimize Reaction Time/Temp check_reaction->optimize_time Yes optimize_reagents Adjust Reagent Stoichiometry check_reaction->optimize_reagents Yes use_anhydrous Use Anhydrous Solvent check_reaction->use_anhydrous Yes check_byproducts->optimize_reagents Yes selective_protection Consider Selective Mono-Protection Strategy check_byproducts->selective_protection Di-protection optimize_purification Optimize Purification Method check_workup->optimize_purification Yes

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Stability and storage conditions for Piperidine-GNE-049-N-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the stability and storage of Piperidine-GNE-049-N-Boc, a key intermediate for PROTAC degraders.[1][2][3] It also offers troubleshooting guidance for common issues encountered during its handling and use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at 4°C in a tightly sealed container, protected from moisture and light.[1][2][3][4]

Q2: How should I store solutions of this compound?

A2: Solutions of this compound should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2][3] It is crucial to keep the solutions in a tightly sealed container to prevent solvent evaporation and protect them from moisture.

Q3: What is the appearance of this compound?

A3: this compound is a white to off-white solid.[2]

Q4: Is this compound sensitive to light?

A4: Yes, it is recommended to store this compound away from light to prevent potential degradation.[1][2][3][4]

Q5: What is the general chemical stability of a Boc-protected piperidine?

A5: The tert-butoxycarbonyl (Boc) protecting group is generally stable under basic and nucleophilic conditions. However, it is sensitive to acidic conditions and can be removed by strong acids.

Stability and Storage Conditions Summary

FormStorage TemperatureDurationSpecial Conditions
Solid4°CLong-termSealed container, away from moisture and light[1][2][3][4]
In Solvent-20°CUp to 1 monthSealed container, away from moisture[1][2][3]
In Solvent-80°CUp to 6 monthsSealed container, away from moisture[1][2][3]

Troubleshooting Guide

This guide addresses potential issues that may arise during the handling and use of this compound.

Issue 1: Inconsistent Experimental Results

  • Possible Cause: Degradation of the compound due to improper storage.

  • Troubleshooting Steps:

    • Verify that the compound has been stored according to the recommended conditions (see table above).

    • If using a stock solution, ensure it is within the recommended storage period (1 month at -20°C, 6 months at -80°C).[1][2][3]

    • Consider preparing a fresh stock solution from solid material.

    • If the issue persists, assess the purity of the compound using an appropriate analytical method like HPLC or LC-MS.

Issue 2: Poor Solubility

  • Possible Cause: Use of an inappropriate solvent or precipitation of the compound from a stock solution.

  • Troubleshooting Steps:

    • According to one supplier, this compound is soluble in 1M HCl.[2][3]

    • For other organic solvents, it is advisable to consult the product datasheet or perform small-scale solubility tests.

    • If using a previously prepared stock solution, visually inspect for any precipitation. If present, gently warm the solution and vortex to redissolve the compound. Always bring the solution to room temperature before use.

Issue 3: Unexpected Reaction Products

  • Possible Cause: Unintended removal of the Boc protecting group.

  • Troubleshooting Steps:

    • Review the experimental protocol to ensure that no strong acidic conditions were used, which could lead to the deprotection of the Boc group.

    • Analyze the reaction mixture by LC-MS to check for the presence of the deprotected compound.

    • If acidic conditions are necessary for a subsequent reaction step, the Boc group will likely be removed.

Experimental Workflow for Troubleshooting

TroubleshootingWorkflow Troubleshooting this compound Issues start Inconsistent Results or Suspected Degradation check_storage Verify Storage Conditions (4°C solid, -20°C/-80°C solution) Protected from light and moisture? start->check_storage check_age Check Age of Stock Solution (≤1 month at -20°C, ≤6 months at -80°C)? check_storage->check_age Yes prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh No check_age->prepare_fresh No solubility_issue Check for Solubility Issues (Precipitation in stock?) check_age->solubility_issue Yes analyze_purity Analyze Purity (e.g., HPLC, LC-MS) prepare_fresh->analyze_purity end_ok Problem Resolved analyze_purity->end_ok Purity Confirmed & Protocol OK end_bad Contact Technical Support analyze_purity->end_bad Purity Issue or Protocol Concern review_protocol Review Experimental Protocol (e.g., presence of strong acids) review_protocol->analyze_purity solubility_issue->review_protocol No redissolve Warm and Vortex to Redissolve solubility_issue->redissolve Yes redissolve->review_protocol

Caption: Troubleshooting workflow for this compound.

References

Troubleshooting ternary complex formation with GNE-049 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with GNE-049-based Proteolysis Targeting Chimeras (PROTACs) to induce ternary complex formation and subsequent protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for a GNE-049 PROTAC?

A GNE-049 PROTAC is a heterobifunctional molecule designed to target a specific protein of interest (POI) for degradation. It consists of three key components: a ligand that binds to the POI (in this case, derived from or similar to GNE-049, a potent and selective CBP/p300 inhibitor), a ligand that recruits an E3 ubiquitin ligase (such as VHL or CRBN), and a linker connecting the two ligands.[1][2] The PROTAC works by forming a ternary complex, bringing the POI and the E3 ligase into close proximity.[3][4] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.[2][5]

Q2: What are the critical initial checks if I observe no target protein degradation?

If you are not observing the degradation of your target protein, it is crucial to systematically verify the individual components and interactions of your experimental system. Here are the initial steps to take:

  • Confirm Target and E3 Ligase Engagement: Ensure that the GNE-049 warhead is binding to your target protein and the E3 ligase ligand is binding to its respective ligase within the cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can be used to confirm intracellular target engagement.[6][7]

  • Verify Protein Expression Levels: Check the expression levels of both the target protein and the recruited E3 ligase in your cell model using methods like Western Blotting. Insufficient levels of either protein can limit the efficiency of PROTAC-mediated degradation.[6]

  • Assess PROTAC Stability: The PROTAC molecule itself may be unstable in the cell culture medium or rapidly metabolized within the cells. Evaluate the stability of your GNE-049 PROTAC using LC-MS/MS analysis of the compound in the medium and cell lysates over the course of your experiment.[6]

  • Check for Cell Permeability: PROTACs are often large molecules and may have poor cell membrane permeability.[8][9] If the PROTAC cannot efficiently enter the cell, it will not be able to engage its intracellular targets. Consider performing permeability assays to assess its ability to cross the cell membrane.[10]

Q3: My biochemical assay (e.g., TR-FRET, SPR) indicates ternary complex formation, but I don't see protein degradation in my cellular assay. What could be the cause of this discrepancy?

Discrepancies between biochemical and cellular assay results are a common challenge in PROTAC development.[6] Several factors can contribute to this:

  • Cellular Environment Complexity: The intracellular environment is significantly more complex than a purified in vitro system. Factors such as molecular crowding, the presence of endogenous binding partners, and post-translational modifications can influence ternary complex formation and stability in cells.[11]

  • Poor Cell Permeability: As mentioned previously, the PROTAC may not be efficiently entering the cells to facilitate degradation.[8][9]

  • PROTAC Instability: The compound may be rapidly degraded or modified in the cellular environment.[6]

  • Unproductive Ternary Complex Conformation: While a stable ternary complex may form, its specific geometry might not be conducive for efficient ubiquitination of the target protein. The linker length and attachment points on the PROTAC are critical for achieving a productive orientation between the E3 ligase and the target.[7][11]

  • Subcellular Localization: The target protein and the E3 ligase may reside in different subcellular compartments, preventing the PROTAC from bringing them together.[12]

Q4: I am observing a "hook effect" in my dose-response experiments. What is it and how can I mitigate it?

The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at high concentrations of the PROTAC.[7][13] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex.[7]

To mitigate the hook effect:

  • Perform a Wide Dose-Response Curve: Always test a broad range of PROTAC concentrations to identify the optimal concentration for degradation and to fully characterize the bell-shaped curve of the hook effect.[7]

  • Lower PROTAC Concentrations: Focus on using the PROTAC at lower concentrations (typically in the nanomolar to low micromolar range) to find the "sweet spot" for maximal degradation.[7]

  • Enhance Cooperativity: Designing PROTACs that promote positive cooperativity, where the formation of the first binary complex increases the affinity for the second protein, can stabilize the ternary complex over the binary ones and reduce the hook effect.[7]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during ternary complex formation experiments with GNE-049 PROTACs.

Issue 1: No or Weak Ternary Complex Formation in Biochemical Assays
Potential Cause Troubleshooting Step Experimental Protocol
Poor Protein Quality Verify the integrity, purity, and activity of the target protein and E3 ligase.Dynamic Light Scattering (DLS): To check for protein aggregation. SDS-PAGE and Western Blot: To confirm purity and identity. Activity Assays: If applicable, to ensure the proteins are functional.
Incorrect Buffer Conditions Optimize the assay buffer (pH, salt concentration, additives).Buffer Screening: Test a range of buffer conditions to find the optimal environment for complex formation.[14]
Inactive PROTAC Confirm the identity and purity of the GNE-049 PROTAC.LC-MS and NMR: To verify the chemical structure and purity of the synthesized PROTAC.
Weak Binary Interactions The PROTAC may not be binding effectively to the target protein or the E3 ligase individually.Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): To measure the binding affinities of the PROTAC to the individual proteins.[11]
Issue 2: Inefficient Target Protein Degradation in Cellular Assays
Potential Cause Troubleshooting Step Experimental Protocol
Poor Cell Permeability Assess the ability of the PROTAC to cross the cell membrane.Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay to predict passive permeability. Caco-2 Permeability Assay: A cell-based assay to assess permeability and active transport.[10]
Lack of Target Engagement Confirm that the PROTAC is binding to the target protein and E3 ligase inside the cells.Cellular Thermal Shift Assay (CETSA): Measures changes in protein thermal stability upon ligand binding.[6] NanoBRET™ Target Engagement Assay: A live-cell assay to quantify the interaction between the PROTAC and its targets.[6][15]
Unproductive Ternary Complex The geometry of the ternary complex may not be optimal for ubiquitination.Linker Optimization: Synthesize and test PROTAC analogs with different linker lengths and compositions.[6] In Vitro Ubiquitination Assay: To determine if the target protein is being ubiquitinated in the presence of the PROTAC and E3 ligase.[7]
Low E3 Ligase Expression The chosen E3 ligase may not be sufficiently expressed in the cell line.Western Blot or qPCR: To quantify the expression level of the E3 ligase in the cell line of interest.[6]

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis

ITC is a powerful technique to measure the thermodynamic parameters of binding interactions, including the formation of a ternary complex.[4]

Objective: To determine the binding affinities (KD) of the binary and ternary complexes and to calculate the cooperativity factor (α).

Materials:

  • Purified target protein

  • Purified E3 ligase

  • GNE-049 PROTAC

  • ITC instrument

  • Dialysis buffer

Protocol:

  • Sample Preparation:

    • Dialyze the target protein and E3 ligase extensively against the same buffer to minimize buffer mismatch effects.

    • Prepare a stock solution of the GNE-049 PROTAC in the same dialysis buffer.

  • Binary Interaction 1 (PROTAC to Target Protein):

    • Fill the ITC cell with the target protein (e.g., 10-20 µM).

    • Load the injection syringe with the GNE-049 PROTAC (e.g., 100-200 µM).

    • Perform a series of injections and analyze the data to determine the binding affinity (KD1).

  • Binary Interaction 2 (PROTAC to E3 Ligase):

    • Fill the ITC cell with the E3 ligase (e.g., 10-20 µM).

    • Load the injection syringe with the GNE-049 PROTAC (e.g., 100-200 µM).

    • Perform the titration to determine the binding affinity (KD2).

  • Ternary Complex Formation:

    • Fill the ITC cell with the E3 ligase (e.g., 10-20 µM) pre-saturated with the target protein.

    • Load the injection syringe with the GNE-049 PROTAC (e.g., 100-200 µM).

    • Perform the titration to determine the apparent binding affinity of the PROTAC to the pre-formed binary complex (KD,ternary).

  • Data Analysis:

    • Calculate the cooperativity factor (α) using the formula: α = KD1 / KD,ternary.[11]

Data Summary Table:

InteractionBinding Affinity (KD)Cooperativity (α)
PROTAC <> Target Protein (KD1)ValueN/A
PROTAC <> E3 Ligase (KD2)ValueN/A
PROTAC <> (Target + E3 Ligase)ValueValue

Visualizations

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination & Degradation PROTAC GNE-049 PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary binds POI Target Protein (POI) POI->Ternary binds E3 E3 Ubiquitin Ligase E3->Ternary binds PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of action for a GNE-049 PROTAC.

Troubleshooting_Workflow Start No Target Degradation Observed Check_Permeability Assess Cell Permeability Start->Check_Permeability Check_Engagement Confirm Target Engagement (CETSA/NanoBRET) Check_Permeability->Check_Engagement Permeable Optimize_Linker Optimize Linker Design Check_Permeability->Optimize_Linker Not Permeable Check_Stability Evaluate PROTAC Stability (LC-MS/MS) Check_Engagement->Check_Stability Engaged Check_Engagement->Optimize_Linker Not Engaged Check_Expression Verify Protein Expression (Western Blot) Check_Stability->Check_Expression Stable Check_Stability->Optimize_Linker Not Stable Check_Expression->Optimize_Linker Expressed Change_Ligase Consider Different E3 Ligase Check_Expression->Change_Ligase Not Expressed Success Degradation Achieved Optimize_Linker->Success Change_Ligase->Success

Caption: Troubleshooting workflow for lack of PROTAC activity.

References

Optimizing E3 Ligase Selection for GNE-049 PROTACs: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the selection and optimization of an E3 ubiquitin ligase (CRBN or VHL) for PROTACs utilizing the GNE-049 warhead to target CBP/p300 for degradation.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between CRBN and VHL to consider when designing a GNE-049 PROTAC?

When developing a PROTAC based on the GNE-049 warhead for targeting CBP/p300, the choice between Cereblon (CRBN) and von Hippel-Lindau (VHL) as the E3 ligase is a critical decision. Key factors to consider include their subcellular localization, expression levels, and the biophysical properties of the resulting ternary complex.

  • Subcellular Localization: CRBN is primarily located in the nucleus, while VHL is found in both the cytoplasm and the nucleus.[] Since CBP/p300 are nuclear proteins, CRBN's localization may offer an advantage.

  • Expression Levels: The expression levels of CRBN and VHL can vary across different cell types and tissues. It is crucial to select the E3 ligase that is sufficiently expressed in the target cells to achieve effective degradation.[]

  • Ternary Complex Formation: The stability and conformation of the ternary complex (GNE-049 PROTAC, CBP/p300, and E3 ligase) are paramount for efficient ubiquitination and subsequent degradation. The choice of E3 ligase can significantly influence the cooperativity and stability of this complex.[2]

  • Ligand Availability: A variety of well-characterized ligands are available for both CRBN (e.g., derivatives of thalidomide, lenalidomide, pomalidomide) and VHL (e.g., derivatives of VH032).[3]

Q2: How do I choose the optimal E3 ligase for my GNE-049 PROTAC in a specific cancer type?

The selection between CRBN and VHL for a GNE-049 PROTAC should be guided by the specific biological context of the cancer being studied.

  • Tissue-Specific E3 Ligase Expression: Assess the endogenous protein levels of CRBN and VHL in the target cancer cell lines or patient-derived xenograft models. Higher expression of one E3 ligase may lead to more efficient degradation.

  • Oxygen Levels in Tumors: VHL protein levels are regulated by oxygen, with hypoxic conditions often leading to its downregulation.[] In hypoxic tumors, a CRBN-based PROTAC might be more effective.

  • Potential for Resistance: Mutations in the E3 ligase or its associated proteins can lead to resistance to PROTACs. Characterizing the mutational status of CRBN and VHL in the target cancer is advisable.

Troubleshooting Guide

Issue 1: My GNE-049 PROTAC shows poor degradation of CBP/p300.

If you observe suboptimal degradation of CBP/p300 with your GNE-049 PROTAC, consider the following troubleshooting steps:

  • Confirm Ternary Complex Formation: The inability to form a stable ternary complex is a common reason for PROTAC failure.[2] Utilize biophysical assays like TR-FRET or AlphaLISA to confirm that your PROTAC can simultaneously bind to CBP/p300 and the chosen E3 ligase.

  • Vary the Linker: The length and composition of the linker connecting GNE-049 to the E3 ligase ligand are critical for optimal ternary complex formation. Synthesize a library of PROTACs with different linkers to identify the one that facilitates the most stable complex.

  • Switch the E3 Ligase: If a CRBN-based PROTAC is ineffective, it is worthwhile to synthesize and test a VHL-based equivalent, and vice-versa.[3] The geometry of the ternary complex formed with the alternative E3 ligase may be more favorable for ubiquitination. For example, in the development of ERα degraders, VHL-based PROTACs showed significant degradation while CRBN-based molecules did not.[3]

Issue 2: The degradation of CBP/p300 is not sustained.

If the degradation of CBP/p300 is transient, it could be due to several factors:

  • PROTAC Stability: Assess the metabolic stability of your GNE-049 PROTAC in the experimental system. Rapid degradation of the PROTAC will lead to a short duration of action.

  • E3 Ligase Turnover: While the E3 ligase is generally recycled, some level of auto-degradation can occur.[4] Monitor the levels of the recruited E3 ligase over time.

  • Target Protein Resynthesis: The rate of new CBP/p300 synthesis may be outpacing the rate of degradation. Consider combination therapies that may reduce the transcription or translation of CBP/p300.

Quantitative Data Summary

While specific quantitative data for GNE-049 PROTACs targeting CBP/p300 is not yet widely published, the following tables illustrate how to present comparative data for CRBN- and VHL-based PROTACs, using FLT-3 degraders as an example.[5][6]

Table 1: Illustrative Data for CRBN-Recruiting GNE-049 PROTACs

Compound IDLinker CompositionDC50 (nM)Dmax (%)Cell Line
GNE-049-CRBN-1PEG425>90MV4-11
GNE-049-CRBN-2Alkyl C850>85MOLM-13

Table 2: Illustrative Data for VHL-Recruiting GNE-049 PROTACs

Compound IDLinker CompositionDC50 (nM)Dmax (%)Cell Line
GNE-049-VHL-1PEG415>95MV4-11
GNE-049-VHL-2Alkyl C830>90MOLM-13

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.

Experimental Protocols

Protocol 1: Western Blotting for CBP/p300 Degradation

This protocol outlines the quantification of CBP/p300 protein degradation in response to GNE-049 PROTAC treatment.[2]

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the GNE-049 PROTAC for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against CBP or p300 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the CBP/p300 signal to the loading control.

Protocol 2: Ternary Complex Formation Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays can be used to monitor the formation of the PROTAC-induced ternary complex in vitro.[2]

  • Reagents:

    • Tagged E3 ligase (e.g., His-tagged VHL or CRBN complex).

    • Tagged target protein (e.g., GST-tagged CBP/p300 bromodomain).

    • Lanthanide-labeled anti-tag antibody (donor fluorophore, e.g., Tb-anti-His).

    • Fluorescently labeled anti-tag antibody (acceptor fluorophore, e.g., FITC-anti-GST).

    • GNE-049 PROTAC of interest.

  • Procedure:

    • In a microplate, add a fixed concentration of the tagged E3 ligase and tagged CBP/p300 bromodomain.

    • Add the donor and acceptor antibodies.

    • Add a serial dilution of the GNE-049 PROTAC.

    • Incubate the plate to allow for complex formation.

    • Measure the TR-FRET signal using a plate reader. An increase in the TR-FRET signal indicates the formation of the ternary complex.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC GNE-049 PROTAC Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target CBP/p300 Target->Ternary_Complex E3_Ligase E3 Ligase (CRBN or VHL) E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated CBP/p300 Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Degraded_Target Degraded Peptides Proteasome->Degraded_Target

Caption: General mechanism of GNE-049 PROTAC-induced degradation of CBP/p300.

Experimental_Workflow Start Design & Synthesize GNE-049 PROTACs (CRBN & VHL based) Biophysical Biophysical Assays (e.g., TR-FRET) Confirm Ternary Complex Formation Start->Biophysical Cellular_Degradation Cellular Degradation Assays (Western Blot, DC50, Dmax) Biophysical->Cellular_Degradation Downstream Downstream Functional Assays (e.g., Gene Expression, Cell Viability) Cellular_Degradation->Downstream Optimization Linker Optimization Downstream->Optimization Suboptimal? Selection Select Lead Candidate (CRBN or VHL) Downstream->Selection Optimal Optimization->Start Redesign

Caption: Workflow for selecting and optimizing a GNE-049 PROTAC.

CBP_p300_Signaling cluster_nucleus Nucleus TF Transcription Factors (e.g., AR, ER) CBP_p300 CBP/p300 TF->CBP_p300 recruits Histones Histones CBP_p300->Histones acetylates Degradation Degradation CBP_p300->Degradation Acetylated_Histones Acetylated Histones (H3K27ac) Gene_Expression Oncogenic Gene Expression (e.g., MYC) Acetylated_Histones->Gene_Expression activates PROTAC GNE-049 PROTAC PROTAC->CBP_p300 induces

Caption: Simplified signaling pathway involving CBP/p300 and the point of intervention for a GNE-049 PROTAC.

References

Validation & Comparative

A Head-to-Head Comparison of GNE-049 and CCS1477 for p300/CBP Inhibition in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for elucidating the biological functions of therapeutic targets. This guide provides a comprehensive comparison of two prominent p300/CBP bromodomain inhibitors, GNE-049 and CCS1477 (also known as inobrodib), to aid in the selection of the most appropriate tool for preclinical cancer studies.

The homologous histone acetyltransferases p300 (also known as EP300 or E1A-associated protein p300) and CREB-binding protein (CBP) are critical transcriptional co-activators that play a pivotal role in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[1][2][3] Their dysregulation is implicated in the progression and therapeutic resistance of various cancers, making them attractive therapeutic targets.[1][4][5] Both GNE-049, developed by Genentech, and CCS1477, from CellCentric, are potent and selective small molecule inhibitors that target the bromodomains of p300 and CBP, preventing the recognition of acetylated lysine (B10760008) residues on histones and other proteins.[1][5][6][7] This action disrupts the co-activation of key oncogenic transcription factors, such as the androgen receptor (AR), c-Myc, and IRF4, leading to anti-tumor effects.[1][5][6][8][9]

Mechanism of Action: Targeting the p300/CBP Bromodomain

Both GNE-049 and CCS1477 function by competitively binding to the bromodomain of p300 and CBP.[1][5][6] The bromodomain is a protein module that recognizes and binds to acetylated lysine residues, a key post-translational modification in the regulation of gene expression.[10] By occupying this binding pocket, these inhibitors prevent p300/CBP from being recruited to chromatin at the promoters and enhancers of target genes. This leads to a reduction in histone H3 lysine 27 acetylation (H3K27ac), a hallmark of active enhancers, and subsequently, the downregulation of oncogene transcription.[5][11][12] This mechanism ultimately results in the suppression of tumor cell growth, proliferation, and survival.[5][6][8]

p300_CBP_Inhibition_Pathway cluster_nucleus Nucleus TF Oncogenic Transcription Factors (e.g., AR, c-Myc) DNA DNA (Promoters/Enhancers) TF->DNA p300_CBP p300/CBP Histones Histones p300_CBP->Histones HAT Activity Ac_Lys Acetylated Lysine p300_CBP->Ac_Lys Bromodomain Binding Histones->Ac_Lys RNA_Pol_II RNA Polymerase II Ac_Lys->RNA_Pol_II Recruitment Inhibitor GNE-049 or CCS1477 Inhibitor->p300_CBP Inhibits Bromodomain Oncogene_Tx Oncogene Transcription RNA_Pol_II->Oncogene_Tx Cell_Proliferation Tumor Growth & Survival Oncogene_Tx->Cell_Proliferation

Caption: Mechanism of p300/CBP inhibition by GNE-049 and CCS1477.

Potency and Selectivity: A Quantitative Comparison

Both GNE-049 and CCS1477 exhibit high potency against the bromodomains of p300 and CBP, with affinities in the low nanomolar range. A key aspect of their utility as research tools and potential therapeutics is their selectivity over other bromodomain-containing proteins, particularly the Bromodomain and Extra-Terminal (BET) family members like BRD4.

ParameterGNE-049CCS1477 (inobrodib)
Target p300/CBP Bromodomain p300/CBP Bromodomain
p300 Affinity (IC50) 2.3 nM[5][6][10][13][14]19 nM (BRET IC50)[7][10]
CBP Affinity (IC50) 1.1 nM[5][6][10][13][14]-
p300 Affinity (Kd) -1.3 nM[7][15][16][17]
CBP Affinity (Kd) -1.7 nM[7][15][16][17]
BRD4 Affinity (Kd) -222 nM[7][15][16]
Selectivity (over BRD4) >3,850-fold[10]~170-fold (p300) / ~130-fold (CBP)[7][10]

Cellular Activity: Effects on Cancer Cell Proliferation

In cellular assays, both inhibitors have demonstrated potent anti-proliferative effects in various cancer cell lines, particularly those dependent on androgen receptor signaling, such as castration-resistant prostate cancer (CRPC), and hematological malignancies like multiple myeloma and acute myeloid leukemia.

Cell LineCancer TypeGNE-049 (IC50)CCS1477 (IC50)
22Rv1 Prostate Cancer-96 nM[16][17]
VCaP Prostate Cancer-49 nM[16][17]
LNCaP Prostate Cancer-230 nM[18]
MV-4-11 Acute Myeloid LeukemiaEC50 = 14 nM (MYC expression)[5][13][14]-
Multiple Myeloma Cell Lines Multiple Myeloma-GI50 < 100 nM[8]

In Vivo Efficacy: Preclinical Tumor Models

Both GNE-049 and CCS1477 have shown significant anti-tumor activity in in vivo xenograft models. Oral administration of these compounds has led to tumor growth inhibition and, in some cases, regression.

CompoundCancer ModelDosingOutcome
GNE-049 Prostate Cancer PDX (TM00298)-55% Tumor Growth Inhibition (TGI) after 18 days[6]
CCS1477 22RV1 Prostate Cancer Xenograft10-20 mg/kg daily (oral)Complete tumor growth inhibition over 28 days, with a sustained effect after cessation of dosing[16]
CCS1477 OPM-2 Multiple Myeloma Xenograft20 mg/kg daily (oral)Tumor regression and sustained inhibition of tumor growth post-treatment[8]

Experimental Methodologies

The characterization of GNE-049 and CCS1477 has relied on a suite of biochemical and cell-based assays. Below are generalized protocols for key experiments.

Biochemical Bromodomain Binding Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to assess the binding affinity of inhibitors to their target proteins.

TR_FRET_Workflow start Start reagents Combine: - His-tagged p300/CBP Bromodomain - Biotinylated Ligand - Europium-labeled anti-His Ab - APC-labeled Streptavidin start->reagents incubation1 Incubate reagents->incubation1 add_inhibitor Add GNE-049 or CCS1477 (serial dilutions) incubation1->add_inhibitor incubation2 Incubate add_inhibitor->incubation2 readout Measure TR-FRET Signal (Excitation at 320 nm, Emission at 620 nm & 665 nm) incubation2->readout analysis Calculate IC50 (Signal reduction indicates binding) readout->analysis end End analysis->end

References

GNE-049 vs. JQ1: A Comparative Guide to Bromodomain Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic drug discovery, the selective inhibition of bromodomains—key readers of histone acetylation marks—has emerged as a promising therapeutic strategy. Among the numerous small molecule inhibitors developed, GNE-049 and JQ1 represent two distinct classes of agents targeting different bromodomain families. This guide provides a detailed comparison of their selectivity profiles, experimental methodologies for their characterization, and a visualization of their mechanisms of action to aid researchers, scientists, and drug development professionals in their endeavors.

Executive Summary

GNE-049 is a potent and highly selective inhibitor of the bromodomains of the paralogous transcriptional coactivators, CREB-binding protein (CBP) and p300. In contrast, JQ1 is a well-established pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT. The differential selectivity of these two compounds dictates their distinct biological activities and therapeutic applications. GNE-049's precise targeting of the CBP/p300 bromodomains offers a tool to investigate the specific roles of these coactivators in gene regulation and disease, with demonstrated activity in models of castration-resistant prostate cancer.[1] JQ1's broad inhibition of the BET family has shown efficacy in various cancer models, largely through the suppression of oncogenes like MYC.[2]

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro inhibitory potency (IC50) of GNE-049 and JQ1 against a panel of bromodomain-containing proteins. The data highlights the remarkable selectivity of GNE-049 for CBP/p300 over the BET family, and conversely, the potent inhibition of the BET family by JQ1 with weak activity against CBP.

Target BromodomainGNE-049 IC50 (nM)JQ1 IC50 (nM)Assay Type
CBP1.1[1]12942[3]TR-FRET / AlphaScreen
p3002.3[1]Not ReportedTR-FRET
BRD2 (BD1)Not Reported17.7[2]AlphaScreen
BRD3 (BD2)Not ReportedNot Reported-
BRD4 (BD1)4240[1]77[2]AlphaScreen
BRD4 (BD2)Not Reported33[2]AlphaScreen

Experimental Protocols

The characterization of bromodomain inhibitors like GNE-049 and JQ1 relies on robust and sensitive in vitro assays. The most commonly employed techniques are Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the proximity of two molecules based on the energy transfer between a donor and an acceptor fluorophore. For bromodomain inhibitor screening, a lanthanide chelate (e.g., Europium) serves as the donor, typically conjugated to the bromodomain-containing protein. The acceptor, often a fluorescently labeled histone peptide (the natural ligand of the bromodomain), will emit a signal upon FRET when in close proximity to the donor-labeled bromodomain. Competitive inhibitors like GNE-049 will displace the histone peptide, leading to a decrease in the FRET signal.

General Protocol:

  • Reagent Preparation: Recombinant bromodomain protein is labeled with a Europium-chelate donor. A biotinylated histone peptide corresponding to the cognate binding site is used as the ligand.

  • Reaction Setup: In a microplate, the Europium-labeled bromodomain protein is incubated with the test compound (e.g., GNE-049) at various concentrations.

  • Ligand Addition: A solution containing the biotinylated histone peptide and a streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin) is added to the wells.

  • Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

  • Signal Detection: The plate is read on a TR-FRET-compatible microplate reader, with excitation of the donor and measurement of emission from both the donor and acceptor. The ratio of acceptor to donor emission is calculated to determine the degree of inhibition.[4][5][6][7]

AlphaScreen Assay

AlphaScreen is a bead-based proximity assay. Donor beads, upon excitation, release singlet oxygen, which can travel a short distance to an acceptor bead, triggering a chemiluminescent signal. This technology is highly sensitive for detecting biomolecular interactions. In the context of bromodomain inhibitors, one bead is coated with the bromodomain protein and the other with the acetylated histone peptide. JQ1, by binding to the bromodomain, prevents this interaction, leading to a loss of signal.

General Protocol:

  • Reagent Preparation: Glutathione-coated acceptor beads are used to capture GST-tagged recombinant bromodomain protein. Streptavidin-coated donor beads are used to bind a biotinylated acetylated histone peptide.

  • Reaction Setup: In a microplate, the GST-tagged bromodomain protein is incubated with the test compound (e.g., JQ1) at varying concentrations.

  • Bead Addition: The acceptor beads are added and incubated to allow for binding to the bromodomain protein. Subsequently, the biotinylated histone peptide pre-incubated with donor beads is added.

  • Incubation: The plate is incubated in the dark to allow the binding events to occur.

  • Signal Detection: The plate is read on an AlphaScreen-capable microplate reader. A decrease in the chemiluminescent signal indicates inhibition of the bromodomain-histone interaction.[2][3][8][9]

Signaling Pathways and Mechanisms of Action

The distinct selectivity profiles of GNE-049 and JQ1 translate to their interference with different signaling pathways.

JQ1 and the BET-Mediated Transcriptional Activation

JQ1 exerts its effects by disrupting the interaction between BET proteins and acetylated histones. BRD4, a key member of the BET family, acts as a scaffold at enhancers and promoters, recruiting the positive transcription elongation factor b (P-TEFb) complex. This complex then phosphorylates RNA Polymerase II, promoting transcriptional elongation of target genes, including the proto-oncogene MYC. By competitively binding to the acetyl-lysine binding pockets of BRD4, JQ1 displaces it from chromatin, leading to the downregulation of MYC and other target genes, thereby inhibiting cell proliferation.[10][11][12][13]

JQ1_Mechanism cluster_nucleus Nucleus cluster_chromatin Chromatin Acetylated_Histone Acetylated Histone BRD4 BRD4 Acetylated_Histone->BRD4 Binds DNA DNA PTEFb P-TEFb BRD4->PTEFb Recruits RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II Phosphorylates & Activates MYC_Gene MYC Gene RNA_Pol_II->MYC_Gene Transcribes MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA Transcription Proliferation Proliferation MYC_mRNA->Proliferation Drives JQ1 JQ1 JQ1->BRD4 Inhibits Binding

JQ1 inhibits BET-mediated transcription by displacing BRD4 from chromatin.
GNE-049 and the CBP/p300-Mediated Transcriptional Co-activation

GNE-049 targets the bromodomains of CBP and p300, which are critical transcriptional coactivators. These proteins are recruited to gene promoters and enhancers by DNA-bound transcription factors. CBP/p300 then utilize their histone acetyltransferase (HAT) activity to acetylate histones, leading to chromatin relaxation and transcriptional activation. The bromodomain of CBP/p300 is thought to be important for tethering the complex to acetylated chromatin and facilitating its co-activator function. By inhibiting the CBP/p300 bromodomain, GNE-049 disrupts this co-activator function, leading to the repression of target genes, such as those regulated by the androgen receptor in prostate cancer.[10][14][15][16][17][18]

GNE049_Mechanism cluster_nucleus Nucleus cluster_promoter Gene Promoter/Enhancer TF Transcription Factor (e.g., AR) DNA_Binding_Site DNA Binding Site TF->DNA_Binding_Site Binds CBP_p300 CBP/p300 TF->CBP_p300 Recruits Histone Histone CBP_p300->Histone Acetylates (HAT) Basal_TF Basal Transcription Machinery CBP_p300->Basal_TF Recruits Acetylated_Histone Acetylated Histone Target_Gene Target Gene Basal_TF->Target_Gene Initiates Transcription mRNA mRNA Target_Gene->mRNA Transcription Cellular_Response Cellular Response (e.g., Growth Arrest) mRNA->Cellular_Response Leads to GNE_049 GNE-049 GNE_049->CBP_p300 Inhibits Bromodomain

GNE-049 inhibits CBP/p300 co-activator function by targeting their bromodomains.

Conclusion

GNE-049 and JQ1 are powerful chemical probes that have significantly advanced our understanding of the roles of CBP/p300 and BET bromodomains in health and disease. Their distinct selectivity profiles, as quantitatively demonstrated, make them complementary tools for dissecting the complexities of epigenetic regulation. While JQ1 and other BET inhibitors have paved the way for targeting transcriptional addiction in cancer, the high selectivity of GNE-049 for CBP/p300 opens new avenues for therapeutic intervention in diseases driven by the dysregulation of these specific coactivators. The experimental protocols and mechanistic diagrams provided in this guide offer a foundational resource for researchers working with these important classes of bromodomain inhibitors.

References

Validating GNE-049 Target Engagement in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GNE-049, a potent and selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains, with other relevant inhibitors. We present supporting experimental data from various cellular models to validate its target engagement and downstream functional effects.

Introduction: CBP/p300 as an Epigenetic Target

CREB-binding protein (CBP) and its close homolog p300 are crucial transcriptional co-activators that play a central role in regulating gene expression. They function as histone acetyltransferases (HATs), modifying histones to create a more open chromatin structure, and as scaffolds to recruit the transcriptional machinery. The bromodomain (BRD) of CBP/p300 specifically recognizes acetylated lysine (B10760008) residues, tethering the complex to active chromatin regions to facilitate transcription of key cellular genes, including oncogenes like MYC. Dysregulation of CBP/p300 activity is implicated in various cancers, including prostate cancer, breast cancer, and hematological malignancies, making them a compelling therapeutic target.[1][2][3]

GNE-049 is a small molecule inhibitor designed to selectively target the bromodomain of CBP and p300, thereby preventing the "reading" of acetylated histone marks and subsequent transcriptional activation.[1][3]

Mechanism of Action of GNE-049

GNE-049 functions by competitively binding to the acetyl-lysine binding pocket within the bromodomain of CBP and p300. This occupation prevents the recruitment of CBP/p300 to chromatin, leading to the suppression of histone acetylation (specifically H3K27ac) at enhancers and promoters of target genes. The ultimate result is the downregulation of oncogenic gene expression programs, such as those driven by the androgen receptor (AR) in prostate cancer or the estrogen receptor (ER) in breast cancer, leading to reduced cancer cell proliferation and growth.[2][4]

GNE049_MoA cluster_0 Normal Cell Function cluster_1 Action of GNE-049 TF Transcription Factor (e.g., AR, ER) DNA DNA TF->DNA Binds Promoter/ Enhancer CBP_p300 CBP/p300 CBP_p300->TF co-activates Gene_Tx Target Gene Transcription (e.g., MYC, KLK3) CBP_p300->Gene_Tx activates BRD Bromodomain HAT HAT Domain Histone_Ac Acetylated Histone Histone_Ac->BRD recruits GNE049 GNE-049 BRD_inhibited Bromodomain GNE049->BRD_inhibited binds & blocks CBP_p300_i CBP/p300 Histone_Ac_i Acetylated Histone BRD_inhibited->Histone_Ac_i cannot bind Gene_Tx_inhibited Transcription Repressed CBP_p300_i->Gene_Tx_inhibited fails to activate

Caption: Mechanism of GNE-049 Action.

Comparative Target Engagement and Potency

The potency and selectivity of GNE-049 have been validated through direct biochemical and cellular target engagement assays. Its performance is compared with other epigenetic modulators, including a CBP/p300 HAT inhibitor (A-485) and a BET bromodomain inhibitor (JQ1).

Table 1: Biochemical and Cellular Potency of GNE-049 and Alternatives
CompoundTarget(s)Assay TypeIC50 / EC50Cell LineReference
GNE-049 CBP BRD TR-FRET (Biochemical)1.1 nM -[4]
p300 BRD TR-FRET (Biochemical)2.3 nM -[4]
CBP BRD BRET (Cellular)12 nM HEK293[4][5]
BRD4 TR-FRET (Biochemical)4,200 nM-[6]
MYC Expression Gene Expression14 nM MV-4-11 (AML)[4]
GNE-781 CBP/p300 BRDTR-FRET (Biochemical)~1 nM-
MYC ExpressionGene Expression6.6 nMMOLM-16 (AML)
A-485 CBP/p300 HATBiochemical~5 nM-
JQ1 BET BRDs (BRD4)Biochemical~50 nM-

Data compiled from multiple sources. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) measures direct binding affinity. BRET (Bioluminescence Resonance Energy Transfer) measures target engagement in live cells.

As shown, GNE-049 is a highly potent inhibitor of both CBP and p300 bromodomains with low nanomolar IC50 values.[4] Importantly, it demonstrates excellent cellular target engagement, as confirmed by the BRET assay, and effectively inhibits the expression of the key oncogene MYC in a leukemia cell line with an EC50 of 14 nM.[4] Its selectivity over the BET bromodomain family member BRD4 is significant (over 3,800-fold), highlighting its specific mechanism of action.[1][6]

Validation in Cellular Models

The on-target effect of GNE-049 has been demonstrated across multiple cancer types through the dose-dependent repression of key target genes and subsequent inhibition of cancer cell growth.

Castration-Resistant Prostate Cancer (CRPC)

In AR-driven prostate cancer cells, CBP/p300 acts as a critical co-activator for the androgen receptor. GNE-049 treatment effectively represses AR target genes and inhibits the proliferation of both androgen-sensitive and castration-resistant cell lines.

Table 2: Performance of GNE-049 vs. Enzalutamide (B1683756) in CRPC Cell Lines
Cell LineCompoundEffect on AR Target Genes (e.g., KLK3)Effect on Cell ViabilityReference
LNCaP GNE-049 Dose-dependent repression Significant inhibition [4][7]
EnzalutamideDose-dependent repressionSignificant inhibition[4]
22RV1 GNE-049 Significant repression Significant inhibition [4][7]
EnzalutamideInsensitive (expresses AR-V7)Insensitive[4]

GNE-049 demonstrates a key advantage over standard-of-care AR inhibitors like enzalutamide by effectively suppressing AR-driven transcription and cell growth even in models of resistance, such as the 22RV1 cell line which expresses a ligand-independent AR splice variant.[4]

Estrogen Receptor-Positive (ER+) Breast Cancer

Similar to its role in prostate cancer, CBP/p300 is a co-activator for the estrogen receptor in luminal breast cancer. GNE-049 is compared here with A-485, which inhibits the enzymatic HAT domain of CBP/p300 rather than the bromodomain.

Table 3: Performance of GNE-049 vs. A-485 in ER+ Breast Cancer Cell Lines
Cell LineCompoundEffect on ER Target Genes (MYC, CCND1)Effect on Cell ProliferationReference
MCF-7 GNE-049 Dose-dependent repression Inhibition of colony formation [2][8]
A-485Dose-dependent repressionInhibition of colony formation[2][8]
T-47D GNE-049 Dose-dependent repression Inhibition of colony formation [2][8]
A-485Dose-dependent repressionInhibition of colony formation[2][8]

Both GNE-049 (a BRD inhibitor) and A-485 (a HAT inhibitor) effectively downregulate ER protein levels and antagonize the expression of ER target genes like MYC and Cyclin D1.[2] This leads to potent suppression of cell proliferation and colony formation in multiple ER+ cell lines, confirming that targeting either the "reader" (BRD) or "writer" (HAT) function of CBP/p300 is a valid therapeutic strategy in this context.[2][8]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

To confirm direct target engagement in an unperturbed cellular environment, a technique like the Cellular Thermal Shift Assay (CETSA) can be employed. This workflow illustrates how CETSA validates the binding of GNE-049 to CBP/p300 inside cells.

CETSA_Workflow start Intact Cells treat Treat with GNE-049 or Vehicle (DMSO) start->treat heat Heat Cells to Varying Temperatures treat->heat lyse Lyse Cells heat->lyse separate Separate Soluble vs. Aggregated Proteins (Centrifugation) lyse->separate detect Detect Soluble CBP/p300 (Western Blot / Mass Spec) separate->detect end Result: GNE-049 binding stabilizes CBP/p300, increasing its melting temp. detect->end

Caption: Workflow for CETSA Target Engagement.

Summary

The experimental data robustly validate that GNE-049 is a potent and selective inhibitor of the CBP/p300 bromodomains.

  • Direct Target Engagement: Biochemical (TR-FRET) and cellular (BRET) assays confirm high-affinity binding to CBP/p300 in the low nanomolar range.[4][5][6]

  • Selective Mechanism: GNE-049 demonstrates high selectivity for CBP/p300 over other bromodomain families like BETs.[1]

  • Functional On-Target Activity: Treatment of relevant cancer cell lines leads to dose-dependent repression of established target genes (MYC, AR- and ER-responsive genes).[2][4]

  • Anti-Proliferative Effects: The molecular effects translate into significant inhibition of cancer cell growth and proliferation in diverse models, including those resistant to current therapies.[4][8]

In comparison to other agents, GNE-049 offers a distinct mechanism from HAT inhibitors like A-485 while achieving similar functional outcomes in suppressing oncogenic transcription. Its efficacy in models of resistance to therapies like enzalutamide underscores its potential as a valuable therapeutic agent.

Detailed Experimental Protocols

Bioluminescence Resonance Energy Transfer (BRET) Assay for Cellular Target Engagement

  • Purpose: To measure the ability of a compound to disrupt the interaction between CBP and histone H3 in live cells.

  • Protocol:

    • HEK293 cells are transiently co-transfected with two constructs: one encoding the full-length CBP fused to a luciferase enzyme (e.g., NanoLuc) and another encoding a histone H3 peptide fused to a fluorescent acceptor (e.g., HaloTag labeled with a fluorescent ligand).

    • Transfected cells are plated in 96-well plates and incubated.

    • Cells are treated with a serial dilution of GNE-049 or control compounds for a specified period (e.g., 2-4 hours).

    • The luciferase substrate (e.g., furimazine) is added to the wells.

    • The plate is read on a luminometer capable of detecting two distinct wavelengths: one for the luciferase donor and one for the fluorescent acceptor.

    • The BRET ratio is calculated (Acceptor Emission / Donor Emission). Compound binding to the CBP bromodomain disrupts its interaction with the histone peptide, leading to a decrease in the BRET ratio.

    • Data are normalized to vehicle controls, and EC50 values are calculated using a four-parameter logistic curve fit.[4][5]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

  • Purpose: To identify the genomic locations of protein binding (e.g., p300) or histone modifications (e.g., H3K27ac) and assess how they are affected by GNE-049.

  • Protocol:

    • Prostate cancer cells (e.g., LNCaP) are cultured and treated with GNE-049 (e.g., 1 µM) or vehicle, often in combination with a stimulus (e.g., the synthetic androgen R1881).

    • Protein-DNA complexes are cross-linked using formaldehyde.

    • Cells are lysed, and the chromatin is sheared into small fragments (200-500 bp) by sonication.

    • An antibody specific to the target of interest (e.g., anti-p300 or anti-H3K27ac) is used to immunoprecipitate the chromatin fragments.

    • The cross-links are reversed, and the DNA is purified.

    • Sequencing libraries are prepared from the purified DNA and sequenced using a next-generation sequencing platform.

    • Sequencing reads are aligned to the reference genome, and peaks are called to identify regions of enrichment.

    • Differential binding analysis is performed to compare peak intensities between GNE-049-treated and vehicle-treated samples, revealing GNE-049's impact on p300 recruitment and H3K27 acetylation.[7]

Cell Viability Assay (CellTiter-Glo®)

  • Purpose: To measure the number of viable cells in culture based on quantifying ATP, an indicator of metabolically active cells.

  • Protocol:

    • Cancer cells (e.g., LNCaP, 22RV1) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a serial dilution of GNE-049 or other compounds.

    • Plates are incubated for an extended period (e.g., 6 days) to allow for effects on proliferation.

    • The CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.

    • The plate is shaken for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

    • Luminescence is measured using a plate reader.

    • Data are normalized to vehicle-treated cells to determine the percentage of viability, and IC50 values are calculated.[4]

References

Comparative Analysis of GNE-049 and A-485 on Histone Acetylation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GNE-049 and A-485, two prominent inhibitors of the p300/CREB-binding protein (CBP) histone acetyltransferases (HATs). This analysis is supported by experimental data to inform on their distinct mechanisms and potential applications in epigenetic research.

The histone acetyltransferases p300 and CBP are critical transcriptional co-activators involved in a myriad of cellular processes, including cell growth, differentiation, and apoptosis. Their dysregulation is implicated in various diseases, notably cancer. Both GNE-049 and A-485 target these enzymes but through different mechanisms, leading to distinct effects on histone acetylation and gene expression.

Mechanism of Action

GNE-049 is a potent and selective inhibitor of the bromodomain of CBP and p300.[1][2][3] The bromodomain is responsible for recognizing and binding to acetylated lysine (B10760008) residues on histones and other proteins, a crucial step for the localization and activity of p300/CBP at specific genomic loci. By occupying the acetyl-lysine binding pocket of the bromodomain, GNE-049 prevents the "reading" of acetylation marks, thereby inhibiting the co-activator function of p300/CBP and subsequent gene transcription.[2][4]

A-485, in contrast, is a potent, selective, and cell-permeable catalytic inhibitor of p300/CBP.[5][6][7][8] It functions as an acetyl-CoA competitive inhibitor, directly targeting the histone acetyltransferase (HAT) domain.[7][9] By competing with the endogenous acetyl-CoA substrate, A-485 blocks the "writing" of new acetylation marks on histone tails, specifically impacting H3K18ac and H3K27ac.[10][11]

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for GNE-049 and A-485, providing a direct comparison of their potency and selectivity.

ParameterGNE-049A-485Reference
Target p300/CBP Bromodomainp300/CBP Catalytic HAT Domain[1][2][6][7]
IC50 (p300) 2.3 nM (bromodomain binding)9.8 nM (catalytic activity)[1][2][6][8]
IC50 (CBP) 1.1 nM (bromodomain binding)2.6 nM (catalytic activity)[1][2][6][8]
Mechanism Acetyl-lysine binding competitorAcetyl-CoA competitive inhibitor[2][4][7][9]
Key Histone Marks Affected H3K27acH3K18ac, H3K27ac[2][10][11]
Cellular Potency (MYC expression inhibition in MV-4-11 cells) EC50 = 14 nMNot explicitly reported for MYC in MV-4-11[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the analysis of GNE-049 and A-485 are provided below.

Western Blotting for Histone Acetylation

This protocol is used to detect changes in global histone acetylation levels upon treatment with GNE-049 or A-485.

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of GNE-049, A-485, or vehicle control (e.g., DMSO) for the desired time period (e.g., 2, 4, 8, 24 hours).

  • Histone Extraction:

    • Wash cells with ice-cold PBS and scrape them into a microcentrifuge tube.

    • Centrifuge at 1,500 rpm for 5 minutes at 4°C and discard the supernatant.

    • Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.

    • Centrifuge to pellet the nuclei and discard the supernatant.

    • Resuspend the nuclear pellet in a high-salt buffer to extract nuclear proteins, including histones.

    • Centrifuge at high speed to pellet debris and collect the supernatant containing histones.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein per lane on a 15% SDS-polyacrylamide gel. Include a pre-stained protein ladder.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer apparatus.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3K27, anti-acetyl-H3K18) and a loading control (e.g., anti-total Histone H3) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the acetylated histone signal to the total histone signal.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is used to identify the genomic regions where histone acetylation is altered by GNE-049 or A-485 treatment.

  • Cell Culture and Cross-linking:

    • Treat cells with GNE-049, A-485, or vehicle control as described above.

    • Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.

    • Quench the cross-linking reaction by adding glycine.

  • Cell Lysis and Chromatin Shearing:

    • Wash cells with ice-cold PBS and harvest.

    • Lyse the cells to release nuclei.

    • Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to an average fragment size of 200-500 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate the sheared chromatin with an antibody specific for the histone modification of interest (e.g., anti-acetyl-H3K27) overnight at 4°C. A negative control with a non-specific IgG antibody should be included.

    • Add Protein A/G beads to capture the antibody-chromatin complexes.

  • Washing and Elution:

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

    • Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the formaldehyde cross-links by incubating at 65°C overnight.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified DNA.

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Perform peak calling to identify regions of enrichment.

    • Compare the peak profiles between treated and control samples to identify differential histone acetylation.

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows.

p300_CBP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Signal Receptor Receptor Signal->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade TF Transcription Factor (TF) Signaling_Cascade->TF Activates p300_CBP p300/CBP TF->p300_CBP Recruits Histones Histones p300_CBP->Histones HAT Activity DNA Ac_Histones Acetylated Histones Gene_Expression Gene Expression Ac_Histones->Gene_Expression Promotes

Caption: p300/CBP Signaling Pathway.

Western_Blot_Workflow A Cell Treatment (GNE-049 or A-485) B Histone Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (to Membrane) D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Signal Detection (Chemiluminescence) F->G H Data Analysis G->H

Caption: Western Blot Experimental Workflow.

ChIP_seq_Workflow A Cell Treatment & Cross-linking B Chromatin Shearing A->B C Immunoprecipitation (with specific antibody) B->C D Reverse Cross-linking C->D E DNA Purification D->E F Library Preparation E->F G High-Throughput Sequencing F->G H Data Analysis (Peak Calling) G->H

Caption: ChIP-seq Experimental Workflow.

References

GNE-049 Platform: A Comparative Analysis of PROTAC Degraders Versus Small Molecule Inhibitors in Targeting CBP/p300

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

The paralogous transcriptional coactivators, CREB-binding protein (CBP) and p300, are critical regulators of gene expression, and their dysregulation is implicated in a variety of cancers, including prostate and breast cancer. Their function is mediated through multiple domains, most notably a histone acetyltransferase (HAT) domain and a bromodomain (BRD) that recognizes acetylated lysine (B10760008) residues. The tractability of the bromodomain has led to the development of small molecule inhibitors. GNE-049 is one such potent and selective inhibitor of the CBP/p300 bromodomains.

Recently, the advent of Proteolysis Targeting Chimeras (PROTACs) has offered an alternative therapeutic modality. PROTACs are heterobifunctional molecules that induce the degradation of a target protein rather than merely inhibiting it. This guide provides a detailed comparison of the efficacy of GNE-049 as a small molecule inhibitor against PROTACs developed from the GNE-049 scaffold, offering insights into their mechanisms, performance, and the experimental protocols used for their evaluation.

Signaling Pathway: CBP/p300 in Transcriptional Activation

CBP and p300 are crucial coactivators that bridge transcription factors to the basal transcription machinery. A key step in this process is the recognition of acetylated histones by their bromodomains, which facilitates the recruitment of RNA Polymerase II and subsequent gene transcription. Small molecule inhibitors like GNE-049 competitively bind to this bromodomain, preventing this interaction. In contrast, a GNE-049 based PROTAC will link CBP/p300 to an E3 ubiquitin ligase, leading to its degradation and the complete shutdown of its transcriptional and scaffolding functions.

cluster_nucleus Nucleus cluster_inhibition Intervention TF Transcription Factor CBP_p300 CBP/p300 TF->CBP_p300 recruits AcHistone Acetylated Histone CBP_p300->AcHistone binds via Bromodomain RNAPol RNA Polymerase II Complex AcHistone->RNAPol facilitates recruitment Gene Target Gene Transcription RNAPol->Gene initiates GNE_049 GNE-049 Inhibitor GNE_049->CBP_p300 Inhibits Bromodomain Binding PROTAC GNE-049 based PROTAC PROTAC->CBP_p300 Induces Degradation

Fig. 1: Role of CBP/p300 and intervention points.

Quantitative Performance: Inhibitor vs. Degrader

The efficacy of small molecule inhibitors is typically measured by their half-maximal inhibitory concentration (IC50), while PROTACs are evaluated by their half-maximal degradation concentration (DC50) and maximal degradation (Dmax). The following table summarizes the performance of GNE-049 and a GNE-049 based PROTAC, CBPD-409, along with other relevant CBP/p300 degraders.

CompoundTypeTarget(s)Ligand for E3 LigaseDC50DmaxIC50 (Binding)Cell Growth Inhibition
GNE-049 Small Molecule InhibitorCBP/p300 BromodomainN/AN/AN/ACBP: 1.1 nM, p300: 2.3 nM[1]Significant in AR-expressing prostate cancer cells[1]
CBPD-409 PROTACCBP & p300Cereblon (CRBN)Potent (degradation within 1h)[2]>95%[2]N/AStronger suppression of oncogenic transcription than inhibitors[2]
JQAD1 PROTACp300 > CBPCereblon (CRBN)≤ 31.6 nMHighN/ABroad anti-neoplastic activity[3]
JET-209 PROTACCBP & p300VHLCBP: 0.05 nM, p300: 0.2 nM[4]>95%[4]N/ASubnanomolar to low nanomolar in leukemia cell lines[4]

In Vitro and In Vivo Efficacy Comparison

The ultimate measure of a compound's utility is its effect in biological systems. GNE-049 has demonstrated significant anti-tumor activity. PROTACs, by eliminating the entire protein, are hypothesized to provide a more profound and durable response.

FeatureGNE-049 (Small Molecule Inhibitor)GNE-049 based PROTACs (e.g., CBPD-409)
Mechanism Reversible binding to the bromodomain, blocking its function.[1]Catalytic induction of ubiquitination and proteasomal degradation of the entire protein.[2]
Effect on Target Protein Occupies the bromodomain, leaving the protein intact.[1]Eliminates the target protein from the cell.[2]
Effect on Histone Acetylation Markedly reduces H3K27Ac at target gene enhancers.[1]Abolishes both H3K27Ac and H2BNTac.[2]
In Vitro Cell Proliferation Significantly inhibits the proliferation of androgen receptor (AR)-expressing prostate cancer cells.[1]Leads to stronger suppression of oncogenic transcription and cell proliferation compared to bromodomain inhibition alone.[2]
In Vivo Tumor Growth (Xenograft Models) Reduced tumor growth by 55% in a prostate cancer PDX model.[5][6]Inhibited tumor growth and synergized with AR antagonists with no evident toxicity.[2]

PROTAC Mechanism of Action: Ternary Complex Formation

The efficacy of a PROTAC is dependent on its ability to form a stable ternary complex between the target protein and an E3 ubiquitin ligase. This proximity allows for the transfer of ubiquitin to the target protein, marking it for degradation.

cluster_ternary Ternary Complex POI Target Protein (CBP/p300) PROTAC PROTAC POI->PROTAC Proteasome Proteasome POI->Proteasome Recognition PROTAC->PROTAC Recycled E3 E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin Degraded Degraded Peptides Proteasome->Degraded Degradation

Fig. 2: Catalytic cycle of a PROTAC.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of these compounds. Below are standard protocols for key experiments.

Western Blot for Protein Degradation

This assay is fundamental for quantifying the reduction in target protein levels following PROTAC treatment.

A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Protein Transfer (to Membrane) C->D E 5. Immunoblotting (Antibody Incubation) D->E F 6. Detection & Analysis E->F

Fig. 3: Western Blot workflow for PROTAC analysis.

Methodology:

  • Cell Seeding and Treatment: Plate cells at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., 0.1% DMSO).[7]

  • Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[8]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.[8]

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.[7][9]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against the target protein (e.g., anti-CBP or anti-p300) overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8][9]

  • Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. Quantify band intensities using densitometry software, normalizing to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control.[7]

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Methodology:

  • Cell Seeding: Seed cells at a density of 5,000-10,000 cells per well in 90 µL of culture medium in a 96-well opaque-walled plate. Incubate for 24 hours.[10]

  • Compound Treatment: Prepare serial dilutions of the test compound (GNE-049 or PROTAC). Add 10 µL of the diluted compound or vehicle to the respective wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[10]

  • Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.[10]

  • Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a luminometer.[10]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse model.

Methodology:

  • Model Establishment: Use immunodeficient mice (e.g., athymic nude or NSG mice). Inject a suspension of cancer cells (e.g., 5 x 10^6 cells) subcutaneously into the flank of each mouse. Monitor the animals for tumor growth.[11]

  • Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the compound (GNE-049 or PROTAC) and vehicle control via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a specified dose and schedule.[11][12][13]

  • Monitoring: Measure tumor volumes with digital calipers and monitor the body weight of the mice 2-3 times per week. Observe the animals for any signs of toxicity.[6][11]

  • Study Endpoint: Conclude the study when tumors in the control group reach a specified size or after a set duration of treatment. Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry) to confirm target engagement and degradation in the tumor tissue.[11][12]

Conclusion

The development of GNE-049 based PROTACs represents a significant evolution from traditional small molecule inhibition. While GNE-049 is a potent and effective inhibitor of CBP/p300 bromodomain function, PROTACs like CBPD-409 offer the potential for a more comprehensive and durable therapeutic effect by inducing the complete degradation of the target protein. This approach not only ablates the bromodomain's function but also eliminates the protein's scaffolding capabilities, leading to a more profound suppression of oncogenic signaling pathways. The data suggests that for targets like CBP/p300, a degradation strategy may overcome some of the limitations of inhibition and offers a promising avenue for the development of novel cancer therapeutics. The choice between these two modalities will depend on the specific biological context, desired therapeutic window, and potential for resistance.

References

A Head-to-Head Comparison of GNE-049 PROTAC Linkers for Targeted CBP/p300 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to understanding the critical role of linkers in the efficacy of GNE-049-based Proteolysis Targeting Chimeras (PROTACs) for the degradation of the transcriptional coactivators CBP and p300.

Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality to induce the degradation of specific proteins of interest. A PROTAC molecule consists of a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components. The linker is a critical determinant of a PROTAC's efficacy, influencing its ability to form a stable ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and proteasomal degradation.

This guide provides a head-to-head comparison of different linker strategies employed in the development of PROTACs targeting the homologous bromodomains of CREB-binding protein (CBP) and p300, with a focus on those utilizing the potent inhibitor GNE-049 as a warhead. While a systematic public study comparing a wide array of linkers for a fixed GNE-049 warhead is not available, this guide synthesizes data from various studies on CBP/p300 PROTACs to provide valuable insights into the structure-activity relationship (SAR) of the linker.

The Significance of the Linker in PROTAC Design

The linker in a PROTAC is not merely a spacer but an active component that dictates the overall performance of the molecule. Its length, composition, and attachment points to the warhead and E3 ligase ligand significantly impact:

  • Ternary Complex Formation and Stability: The linker must be of optimal length and flexibility to allow for the favorable protein-protein interactions required to form a stable and productive ternary complex (Target Protein - PROTAC - E3 Ligase).

  • Degradation Efficacy (DC50 and Dmax): A well-designed linker leads to a lower concentration required for 50% degradation (DC50) and a higher maximal degradation level (Dmax).

  • Selectivity: The linker can influence the selective degradation of the target protein over other proteins, including closely related family members.

  • Pharmacokinetic Properties: The physicochemical properties of the linker, such as solubility and permeability, affect the drug-like properties of the PROTAC.

Comparative Analysis of CBP/p300 PROTAC Linkers

The following tables summarize quantitative data from studies on CBP/p300 PROTACs, highlighting the impact of different linker types and lengths on their degradation performance.

Table 1: Comparison of GNE-049-based PROTACs
PROTAC NameE3 Ligase LigandLinker DescriptionDC50 (nM)Dmax (%)Cell LineReference
CBPD-409 Cereblon (CRBN)Not explicitly detailed in abstracts, but part of an optimized structure0.2 - 0.4>95% (in vivo)VCaP, LNCaP, 22Rv1[1][2]

Note: Detailed structural information for the CBPD-409 linker is proprietary. However, its high potency underscores the success of the linker optimization strategy.

Table 2: Comparison of Other CBP/p300 PROTACs with Varying Linkers
WarheadE3 Ligase LigandLinker Type & LengthDC50 (nM)Dmax (%)Cell LineKey FindingReference
A-485PomalidomidePEG, <9 atoms-~58%MM1.SShorter linkers are less effective degraders.[3]
A-485PomalidomidePEG, >10 atoms-~82%MM1.SLonger linkers enhance degradation.[3]
A-485PomalidomidePEG4Potent~91%MM1.SA PEG4 linker was found to be highly effective.[3]
Novel CinnolineThalidomide10-atom aliphatic40>85%LP1A 10-atom linker showed high cooperativity.[4][5]
CCS1477CRBN LigandConformational restriction strategyPotent-SK-HEP-1Linker optimization led to a potent degrader (QC-182).[6][7]
iP300wCRBN LigandShort (e.g., BT-O2D)-NegligibleHAP1Shorter linkers can be ineffective.[8]
iP300wCRBN LigandLong (e.g., BT-O2C-H)-PotentHAP1Longer linkers are preferred for this scaffold.[8]

Experimental Protocols

The evaluation of PROTAC efficacy and the comparison of different linkers involve a series of key experiments. Below are detailed methodologies for these assays.

Western Blotting for Protein Degradation
  • Objective: To quantify the reduction in the target protein levels following PROTAC treatment.

  • Methodology:

    • Cell Culture and Treatment: Plate cells (e.g., VCaP, LNCaP for prostate cancer studies) at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs or DMSO as a vehicle control for a specified duration (e.g., 4, 8, 16, 24 hours).

    • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

    • Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody specific for the target protein (e.g., anti-CBP or anti-p300). A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

    • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

    • Quantification: Densitometry analysis is performed to quantify the band intensities. The target protein levels are normalized to the loading control. DC50 and Dmax values are calculated from the dose-response curves.

Cell Viability and Proliferation Assays
  • Objective: To assess the cytotoxic or anti-proliferative effects of the PROTACs.

  • Methodology:

    • Cell Seeding: Seed cells in 96-well plates at an appropriate density.

    • Compound Treatment: Treat the cells with serial dilutions of the PROTACs for a specified period (e.g., 72 hours).

    • Viability Measurement: Measure cell viability using a commercially available kit such as CellTiter-Glo® (Promega), which measures ATP levels, or an MTT assay.

    • Data Analysis: Plot the cell viability against the PROTAC concentration and calculate the IC50 (the concentration that inhibits cell growth by 50%).

Ternary Complex Formation Assays (e.g., TR-FRET)
  • Objective: To measure the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • Methodology:

    • Reagents: Use purified recombinant proteins: the bromodomain of the target protein (e.g., CBP-BRD) and the E3 ligase (e.g., CRBN), each tagged with a component of a FRET pair (e.g., terbium and fluorescein).

    • Assay Setup: In a microplate, mix the tagged proteins with varying concentrations of the PROTAC.

    • Measurement: After an incubation period, measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. An increase in the FRET signal indicates the formation of the ternary complex.

    • Data Analysis: Analyze the dose-response curve to determine the cooperativity of ternary complex formation.

Visualizing Key Concepts

To further illustrate the principles discussed, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex POI Target Protein (CBP/p300) PROTAC GNE-049 PROTAC POI->PROTAC Binds to Warhead Proteasome Proteasome POI->Proteasome Degradation Ub Ubiquitin E3 E3 Ubiquitin Ligase (e.g., CRBN) E3->PROTAC Binds to E3 Ligand Ub->POI Ubiquitination

Figure 1: General mechanism of action for a GNE-049 based PROTAC.

Experimental_Workflow start Start: Synthesize PROTACs with different linkers step1 Treat cancer cells with varying concentrations of PROTACs start->step1 step6 Perform TR-FRET assay to assess ternary complex formation start->step6 step2 Perform Western Blot to quantify CBP/p300 degradation step1->step2 step4 Perform Cell Viability Assay (e.g., CellTiter-Glo) step1->step4 step3 Calculate DC50 and Dmax values step2->step3 end End: Compare linker efficacy and select lead candidate step3->end step5 Calculate IC50 values step4->step5 step5->end step7 Analyze cooperativity step6->step7 step7->end

Figure 2: Experimental workflow for comparing different PROTAC linkers.

Conclusion

The linker is a pivotal component in the design of effective GNE-049-based PROTACs for the degradation of CBP/p300. The available data strongly suggest that both linker length and composition are critical parameters that must be empirically optimized to achieve potent and selective degradation. Longer, more flexible linkers, such as those based on PEG, often lead to enhanced degradation, likely by facilitating the formation of a stable ternary complex. The development of highly potent degraders like CBPD-409 highlights the success of meticulous linker optimization. Future research focusing on a systematic evaluation of a diverse range of linkers for the GNE-049 scaffold will undoubtedly provide a clearer roadmap for the rational design of next-generation CBP/p300-targeting PROTACs.

References

Unveiling the Selectivity of Piperidine-GNE-049-N-Boc Derivatives: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists navigating the landscape of epigenetic drug discovery, the precise targeting of protein-protein interactions is paramount. This guide provides a comparative analysis of the selectivity profile of GNE-049, the active component derived from Piperidine-GNE-049-N-Boc, against other prominent CBP/p300 bromodomain inhibitors. The data presented herein, summarized in clear tabular format and supported by detailed experimental protocols, aims to facilitate informed decisions in the selection of chemical probes and potential therapeutic candidates.

This compound serves as a synthetic precursor to GNE-049, a potent and highly selective inhibitor of the bromodomains of the paralogous transcriptional co-activators, CREB-binding protein (CBP) and p300. These proteins are crucial regulators of gene expression, and their aberrant activity is implicated in various diseases, including cancer. The selectivity of small molecule inhibitors for their intended targets over other structurally related proteins is a critical determinant of their therapeutic window and potential off-target effects. This guide compares GNE-049 to other well-characterized CBP/p300 bromodomain inhibitors, providing a quantitative basis for assessing their selectivity profiles.

Comparative Selectivity Profile of CBP/p300 Bromodomain Inhibitors

The following table summarizes the in vitro potency and selectivity of GNE-049 and other key CBP/p300 inhibitors. The data has been compiled from various publicly available sources and provides a snapshot of their activity against CBP, p300, and the closely related bromodomain-containing protein 4 (BRD4), a common off-target for this class of inhibitors.

CompoundTargetIC50 / Kd (nM)Selectivity vs. BRD4(1) (fold)Assay Type
GNE-049 CBP1.1 (IC50)>3800Biochemical Binding Assay
p3002.3 (IC50)
CCS1477 CBP1.7 (Kd)>130Surface Plasmon Resonance (SPR)
p3001.3 (Kd)
BRD4(1)222 (Kd)
SGC-CBP30 CBP21 (Kd)~40Isothermal Titration Calorimetry (ITC)
p30032 (Kd)
BRD4(1)850 (Kd)
I-CBP112 CBP142-170 (IC50/Kd)~37ITC / Bio-Layer Interferometry (BLI)
p300625 (Kd)
BRD4(1)5600 (Kd)

Experimental Protocols

The determination of inhibitor selectivity is crucial for preclinical drug development. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen are two commonly employed high-throughput screening assays to quantify the binding affinity of inhibitors to bromodomains.

Generalized TR-FRET Bromodomain Binding Assay Protocol

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against a bromodomain of interest.

Materials:

  • Recombinant His-tagged bromodomain protein (e.g., CBP, p300, BRD4)

  • Biotinylated acetylated histone peptide ligand (specific for the bromodomain)

  • Terbium-cryptate labeled anti-His antibody (Donor)

  • d2-labeled Streptavidin (Acceptor)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

  • Test compounds dissolved in DMSO

  • 384-well low-volume microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Reagent Preparation:

    • Dilute the His-tagged bromodomain protein to the desired concentration in assay buffer.

    • Dilute the biotinylated histone peptide to the desired concentration in assay buffer.

    • Prepare a detection mix containing the Terbium-cryptate labeled anti-His antibody and d2-labeled Streptavidin in assay buffer.

  • Assay Assembly:

    • Add a small volume (e.g., 2.5 µL) of the diluted test compound or DMSO (vehicle control) to the wells of the microplate.

    • Add an equal volume (e.g., 2.5 µL) of the diluted bromodomain protein to all wells.

    • Incubate for 15-30 minutes at room temperature to allow for compound binding.

    • Add an equal volume (e.g., 2.5 µL) of the diluted biotinylated histone peptide to all wells.

    • Add an equal volume (e.g., 2.5 µL) of the detection mix to all wells.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light.

  • Measurement: Read the plate on a TR-FRET compatible plate reader, with excitation at 320-340 nm and emission at 620 nm (Terbium) and 665 nm (d2).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

cluster_0 TR-FRET Assay Workflow Compound Dilution Compound Dilution Bromodomain Incubation Bromodomain Incubation Compound Dilution->Bromodomain Incubation Add compound to plate Ligand Addition Ligand Addition Bromodomain Incubation->Ligand Addition Pre-incubation Detection Mix Addition Detection Mix Addition Ligand Addition->Detection Mix Addition Incubation Incubation Detection Mix Addition->Incubation TR-FRET Reading TR-FRET Reading Incubation->TR-FRET Reading Data Analysis Data Analysis TR-FRET Reading->Data Analysis

Caption: Workflow for a typical TR-FRET based bromodomain inhibitor assay.

Signaling Pathway Context

CBP and p300 are master regulators of transcription, integrating signals from numerous pathways to control gene expression programs involved in cell proliferation, differentiation, and apoptosis. They are recruited to chromatin by transcription factors, where their histone acetyltransferase (HAT) activity leads to chromatin relaxation and transcriptional activation. The bromodomain of CBP/p300 recognizes and binds to acetylated lysine (B10760008) residues on histones and other proteins, a crucial step for their recruitment and co-activator function. Inhibitors of the CBP/p300 bromodomain, such as GNE-049, disrupt this interaction, thereby preventing the transcriptional activation of key oncogenes like MYC and androgen receptor (AR) or estrogen receptor (ER) target genes.

cluster_1 CBP/p300 Signaling Pathway Growth Factors Growth Factors Signaling Pathways Signaling Pathways Growth Factors->Signaling Pathways Hormones Hormones Hormones->Signaling Pathways Transcription Factors Transcription Factors Signaling Pathways->Transcription Factors Activate CBP_p300 CBP/p300 Transcription Factors->CBP_p300 Recruit Bromodomain Bromodomain CBP_p300->Bromodomain HAT_Domain HAT Domain CBP_p300->HAT_Domain GNE_049 GNE-049 GNE_049->Bromodomain Inhibits Chromatin Chromatin Bromodomain->Chromatin Binds to acetylated histones HAT_Domain->Chromatin Acetylates histones Gene Expression Gene Expression Chromatin->Gene Expression Regulates Cellular Response Proliferation, Survival, Differentiation Gene Expression->Cellular Response

GNE-049-Based PROTAC Demonstrates Superior In Vivo Efficacy in Castration-Resistant Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

A novel GNE-049-based Proteolysis Targeting Chimera (PROTAC), CBPD-409, has shown significant tumor growth inhibition in preclinical models of castration-resistant prostate cancer (CRPC), outperforming both its parent compound GNE-049 and the standard-of-care androgen receptor (AR) antagonist, enzalutamide. This guide provides an objective comparison of the in vivo efficacy of CBPD-409 with alternative therapies, supported by experimental data and detailed methodologies.

CBPD-409 is an orally bioavailable PROTAC that induces the degradation of the transcriptional coactivators CBP and p300, which are critical for AR signaling in prostate cancer.[1][2] By targeting these proteins for degradation, CBPD-409 offers a distinct and more potent mechanism of action compared to traditional inhibitors.[3]

Comparative In Vivo Efficacy

The in vivo antitumor activity of CBPD-409 has been evaluated in various CRPC xenograft models, consistently demonstrating superior efficacy over comparator agents.

Treatment GroupDosing ScheduleAnimal ModelTumor Growth Inhibition (TGI) / OutcomeReference
CBPD-409 0.3-1 mg/kg, p.o., once daily for 5 weeksVCaP xenograft73-87% TGI[4]
CBPD-409 1 mg/kg, single oral doseVCaP tumor tissue>95% depletion of CBP/p300 proteins[1][5]
CBPD-409 + Enzalutamide Not specifiedVCaP-CRPC xenograftSynergistic tumor regression in over 60% of animals[6]
GNE-049 Not specifiedVCaP xenograftLess potent and efficacious than CBPD-409[1][5]
Enzalutamide 10 mg/kg22Rv1 xenograftInhibited tumor growth, but resistance can develop[7][8]
Abiraterone Acetate Not specifiedVCaP xenograftTumor regression in a subset of models[9][10]

Signaling Pathway and Mechanism of Action

CBPD-409 functions by hijacking the ubiquitin-proteasome system to induce the degradation of CBP and p300. This disrupts the AR signaling pathway, a key driver of prostate cancer growth.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 PROTAC Intervention Androgen Androgen AR AR Androgen->AR Binds AR_Androgen AR-Androgen Complex AR->AR_Androgen DNA DNA AR_Androgen->DNA Translocates and binds to AREs Gene_Transcription Target Gene Transcription (e.g., PSA) AR_Androgen->Gene_Transcription Promotes CBP_p300 CBP/p300 CBP_p300->AR_Androgen Coactivates Proteasome Proteasome CBP_p300->Proteasome Targeted for Degradation Tumor_Growth Tumor Growth & Proliferation Gene_Transcription->Tumor_Growth Leads to CBPD_409 CBPD-409 (PROTAC) CBPD_409->CBP_p300 Binds to E3_Ligase E3 Ubiquitin Ligase CBPD_409->E3_Ligase Recruits E3_Ligase->CBP_p300

Figure 1: Mechanism of action of CBPD-409 in the androgen receptor signaling pathway.

Experimental Workflow for In Vivo Efficacy Studies

The in vivo validation of GNE-049-based PROTAC efficacy typically follows a standardized workflow involving the use of immunodeficient mice bearing human prostate cancer xenografts.

Start Start Cell_Culture Prostate Cancer Cell Culture (e.g., VCaP, 22Rv1) Start->Cell_Culture Xenograft_Implantation Subcutaneous Implantation into SCID Mice Cell_Culture->Xenograft_Implantation Tumor_Growth Tumor Growth Monitoring Xenograft_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (CBPD-409, Comparators) Randomization->Treatment Data_Collection Tumor Volume & Body Weight Measurement Treatment->Data_Collection Endpoint Endpoint Analysis: Tumor Weight, Biomarker Analysis Data_Collection->Endpoint End End Endpoint->End

Figure 2: General experimental workflow for in vivo xenograft studies.

Logical Comparison of Therapeutic Strategies

CBPD-409's degradation-based approach offers several advantages over traditional inhibition strategies for targeting the AR pathway in CRPC.

Therapeutic_Strategy Therapeutic Strategy for CRPC AR_Antagonists AR Antagonists (e.g., Enzalutamide) - Competitive inhibition of AR - Resistance can develop via AR mutations/amplification Therapeutic_Strategy->AR_Antagonists Androgen_Synthesis_Inhibitors Androgen Synthesis Inhibitors (e.g., Abiraterone) - Blocks androgen production - Does not address AR overexpression Therapeutic_Strategy->Androgen_Synthesis_Inhibitors PROTAC_Degraders PROTAC Degraders (e.g., CBPD-409) - Catalytic degradation of target protein - Can overcome resistance from target overexpression - Potentially more durable response Therapeutic_Strategy->PROTAC_Degraders

Figure 3: Logical comparison of different therapeutic approaches for CRPC.

Experimental Protocols

In Vivo Xenograft Studies
  • Cell Lines and Culture: Human prostate cancer cell lines (e.g., VCaP, 22Rv1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Models: Male severe combined immunodeficient (SCID) or other immunodeficient mice (5-8 weeks old) are used.[11] For castration-resistant models, mice undergo surgical castration.[6][12]

  • Xenograft Implantation: A suspension of cancer cells (typically 1-5 million cells) in a matrix like Matrigel is injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring and Randomization: Tumor volume is measured regularly with calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[6]

  • Drug Administration:

    • CBPD-409: Administered orally (p.o.) at doses ranging from 0.3 to 3 mg/kg daily.[4] The formulation for oral gavage is typically a suspension in a vehicle like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]

    • Enzalutamide: Typically administered orally at doses around 10 mg/kg daily.[8]

    • Abiraterone Acetate: Administered orally.

    • Vehicle Control: The formulation without the active drug is administered to the control group.

  • Efficacy Evaluation: Tumor volumes and mouse body weights are measured 2-3 times per week. The primary endpoint is typically tumor growth inhibition (TGI).

  • Pharmacodynamic and Biomarker Analysis: At the end of the study, tumors are excised, weighed, and processed for analysis of protein levels (e.g., CBP, p300, AR, PSA) by methods such as Western blotting or immunohistochemistry to confirm target engagement and downstream effects.[11]

Pharmacokinetic Studies
  • Animal Models: Male ICR or other suitable mouse strains are used.[4]

  • Drug Administration: CBPD-409 is administered intravenously (i.v.) and orally (p.o.) to different groups of mice at a specified dose (e.g., 1 mg/kg for i.v., 3 mg/kg for p.o.).[4]

  • Blood Sampling: Blood samples are collected at various time points post-administration.

  • Bioanalysis: Plasma concentrations of the drug are determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters, including clearance (CL), half-life (T₁/₂), maximum concentration (Cmax), and oral bioavailability (F%), are calculated.[4]

The compelling in vivo data for CBPD-409 highlight the potential of GNE-049-based PROTACs as a promising therapeutic strategy for advanced, treatment-resistant prostate cancer. Further clinical investigation is warranted to translate these preclinical findings into patient benefit.

References

A Comparative Guide to CRBN and VHL E3 Ligase-Mediated Protein Degradation for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on GNE-049: Initial research indicates that GNE-049 is a potent and selective small-molecule inhibitor of the CBP/p300 bromodomain, not a Proteolysis Targeting Chimera (PROTAC).[1][2][3][4][5] Therefore, a direct comparison of CRBN and VHL-mediated degradation using GNE-049-based PROTACs cannot be provided.

This guide will instead compare the two most utilized E3 ligases in PROTAC development, Cereblon (CRBN) and Von Hippelin-Lindau (VHL), by examining well-characterized PROTACs targeting the bromodomain and extra-terminal domain (BET) protein BRD4: dBET1 (CRBN-recruiting) and MZ1 (VHL-recruiting) . This comparison will serve as a practical guide for researchers, scientists, and drug development professionals evaluating E3 ligase choice for targeted protein degradation.

Introduction to PROTAC-Mediated Degradation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins from cells.[6] They consist of a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[6][7] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[6][7][8]

The choice of E3 ligase is a critical design decision that can significantly impact a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[] CRBN and VHL are the two most widely exploited E3 ligases for this purpose.[8][10][11][12][13]

Signaling Pathways and Mechanism of Action

Both CRBN and VHL are substrate receptors for Cullin-RING E3 ubiquitin ligase (CRL) complexes. CRBN is part of the CRL4CRBN complex, while VHL is a component of the CRL2VHL complex. The fundamental mechanism involves the PROTAC acting as a molecular glue to induce proximity between the target protein and the E3 ligase complex, leading to ubiquitination and degradation.

PROTAC_Mechanism PROTAC PROTAC POI Protein of Interest (e.g., BRD4) PROTAC->POI E3_Ligase E3 Ubiquitin Ligase (CRBN or VHL) PROTAC->E3_Ligase Poly_Ub Poly-ubiquitinated Protein E3_Ligase->POI Poly-ubiquitination Ub_E2 E2-Ubiquitin Conjugate Ub_E2->E3_Ligase Ub Transfer Proteasome 26S Proteasome Poly_Ub->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation CRBN_Pathway cluster_crl4 CRL4-CRBN E3 Ligase Complex CRBN CRBN DDB1 DDB1 CRBN->DDB1 BRD4 BRD4 CRBN->BRD4 Ubiquitination CUL4A CUL4A DDB1->CUL4A ROC1 ROC1 CUL4A->ROC1 PROTAC dBET1 (CRBN Ligand - Linker - JQ1) PROTAC->CRBN Binds PROTAC->BRD4 Binds Ub_BRD4 Ub-BRD4 E2_Ub E2~Ub E2_Ub->ROC1 Recruited VHL_Pathway cluster_crl2 CRL2-VHL E3 Ligase Complex VHL VHL EloC Elongin C VHL->EloC BRD4 BRD4 VHL->BRD4 Ubiquitination EloB Elongin B EloC->EloB CUL2 CUL2 EloC->CUL2 RBX1 RBX1 CUL2->RBX1 PROTAC MZ1 (VHL Ligand - Linker - JQ1) PROTAC->VHL Binds PROTAC->BRD4 Binds Ub_BRD4 Ub-BRD4 E2_Ub E2~Ub E2_Ub->RBX1 Recruited Experimental_Workflow A 1. Cell Seeding Plate cells and allow to adhere overnight B 2. PROTAC Treatment Treat with serial dilutions of PROTAC (e.g., 0.1 nM to 10 µM) and vehicle control A->B C 3. Incubation Incubate for a set time (e.g., 4, 8, 16, 24 hours) B->C D 4. Cell Lysis Wash cells with PBS and lyse with RIPA buffer containing protease/phosphatase inhibitors C->D E 5. Protein Quantification Determine protein concentration using BCA assay D->E F 6. SDS-PAGE & Transfer Separate proteins by electrophoresis and transfer to a PVDF membrane E->F G 7. Immunoblotting Probe with primary antibodies (Target, Loading Control) followed by HRP-conjugated secondary antibodies F->G H 8. Detection & Analysis Detect signal using ECL substrate. Quantify band intensity and normalize to loading control G->H I 9. Data Plotting Plot % degradation vs. log[PROTAC] to determine DC50 and Dmax H->I

References

Safety Operating Guide

Safe Disposal of Piperidine-GNE-049-N-Boc: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and protecting the environment. This document provides a detailed, step-by-step protocol for the proper disposal of Piperidine-GNE-049-N-Boc, a piperidine (B6355638) derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is predicated on the known hazards associated with piperidine and its derivatives, including potential flammability, corrosivity, and toxicity.[1]

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). The chemical should be managed in a well-ventilated area, ideally within a chemical fume hood, to minimize the risk of inhalation.[1][2]

Essential Personal Protective Equipment (PPE):

PPE ItemSpecification
GlovesChemical-resistant (e.g., Nitrile, Neoprene)
Eye ProtectionSafety glasses with side shields or goggles
Protective ClothingLaboratory coat
Respiratory ProtectionUse in a chemical fume hood to avoid inhalation

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in standard waste bins.[1]

  • Waste Identification and Segregation :

    • Designate a specific waste container for this compound.

    • Clearly label the container with "Hazardous Waste: this compound".[1][2]

    • To prevent hazardous reactions, do not mix this waste with other chemical waste streams.[2]

  • Containerization :

    • Utilize a chemically compatible and leak-proof container for waste collection. High-density polyethylene (B3416737) (HDPE) or glass containers are generally appropriate for amine-based waste.[1]

    • Ensure the container is properly sealed to prevent any leaks or spills.[2]

  • Storage :

    • Store the sealed waste container in a designated, cool, and well-ventilated secondary containment area.[1][2]

    • The storage location should be away from sources of heat, direct sunlight, and incompatible materials such as strong oxidizing agents.[1][2]

  • Waste Disposal :

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

    • Maintain accurate records of the generated waste, including the quantity and date of disposal, as required by institutional and local regulations.[2]

Spill Management

In the event of a spill, absorb the material with an inert substance such as sand, diatomaceous earth, or an acid/universal binding agent.[3] Place the absorbed material into an appropriate, sealed container for disposal.[3] Ensure the affected area is well-ventilated.[3]

Disposal Workflow

The following diagram illustrates the procedural flow for the safe disposal of this compound.

A Start: Identify This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste: Use a Dedicated Container B->C D Label Container: 'Hazardous Waste: this compound' C->D E Use Chemically Compatible Container (HDPE or Glass) D->E F Store in Cool, Ventilated Secondary Containment E->F G Arrange for Pickup by EHS or Licensed Contractor F->G H Maintain Disposal Records G->H I End: Proper Disposal Complete H->I

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Protocols for Handling Piperidine-GNE-049-N-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of Piperidine-GNE-049-N-Boc, a ligand for PROTAC development, focusing on operational and disposal plans to ensure a secure laboratory environment.

This compound is a ligand used in the synthesis of dCBP-1, a potent and selective heterobifunctional degrader of p300/CBP.[1][2] Due to its chemical nature as a piperidine (B6355638) derivative, it requires careful handling to avoid potential health hazards. Piperidine and its derivatives can cause skin and respiratory irritation upon exposure. Therefore, adherence to strict safety protocols is crucial.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[3]

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Goggles & Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Gloves should be of an appropriate thickness and regularly inspected for any signs of degradation or puncture before use.[3]
Body Protection Laboratory Coat & Protective ClothingA lab coat or other appropriate protective clothing should be worn to prevent skin exposure. In situations with a risk of significant spills, protective boots are required.
Respiratory Protection RespiratorA government-approved respirator should be used if ventilation is inadequate or if there is a risk of inhaling vapors, mists, or gases.

Operational Plan: Handling and Storage

Proper handling and storage are critical for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Handling:

  • Ventilation: Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the release of vapors.[3]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, and prevent the inhalation of any vapors or mists.

  • Spill Prevention: Use secondary containment to minimize the risk of spills.[3]

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames, as piperidine derivatives can be flammable. Use spark-proof tools and explosion-proof equipment where necessary.

Storage:

  • Container: Store the compound in a tightly closed, properly labeled container.

  • Conditions: Keep the container in a cool, dry, and well-ventilated place. Recommended storage temperatures are -80°C for 6 months or -20°C for 1 month in a sealed container, protected from moisture and light.[1]

  • Incompatibilities: Store away from oxidizing agents, acids, and bases.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Disposal: Dispose of the chemical waste through a licensed waste disposal service. It may be possible to burn the chemical in a chemical incinerator equipped with an afterburner and scrubber.

  • Container Disposal: Do not reuse empty containers. Dispose of them as hazardous waste.

  • Spill Cleanup: In the event of a spill, contain the spillage and collect it with an inert absorbent material. Ensure the cleanup is performed by trained personnel wearing appropriate PPE.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ensure proper ventilation Retrieve Compound Retrieve Compound Prepare Fume Hood->Retrieve Compound Weigh/Dispense Weigh/Dispense Retrieve Compound->Weigh/Dispense Use secondary containment Seal Container Seal Container Weigh/Dispense->Seal Container Decontaminate Surfaces Decontaminate Surfaces Seal Container->Decontaminate Surfaces Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Segregate waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Workflow for Handling this compound

References

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